4,6-Dimethoxy-5-nitropyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4,6-dimethoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSJECDVDBDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065956 | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-14-7 | |
| Record name | 4,6-Dimethoxy-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxy-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine (CAS: 15846-14-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxy-5-nitropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential reactions, and explores its prospective applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a light yellow to yellow powder.[1] Its core structure consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a nitro group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15846-14-7 | [1][2] |
| Molecular Formula | C₆H₇N₃O₄ | [2] |
| Molecular Weight | 185.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Nitro-4,6-dimethoxypyrimidine | [2] |
| Appearance | Light yellow to yellow powder or crystals | [1] |
| Boiling Point | 364.376 °C at 760 mmHg (Predicted) | |
| Density | 1.364 g/cm³ (Predicted) | |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Experimental Protocols
Synthesis of 4,6-Dichloro-5-nitropyrimidine (Intermediate)
The synthesis of the key intermediate, 4,6-dichloro-5-nitropyrimidine, can be achieved through a two-step process starting from 4,6-dihydroxypyrimidine.
Step 1: Nitration of 4,6-Dihydroxypyrimidine
A mixture of fuming nitric acid and sulfuric acid is typically used for the nitration of the pyrimidine ring at the electron-rich 5-position.
-
Experimental Protocol:
-
To a stirred and cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4,6-dihydroxypyrimidine.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice, leading to the precipitation of 4,6-dihydroxy-5-nitropyrimidine.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine
The dihydroxy intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dihydroxy-5-nitropyrimidine in an excess of phosphorus oxychloride.
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Pour the cooled residue onto crushed ice with vigorous stirring.
-
The solid 4,6-dichloro-5-nitropyrimidine that precipitates is collected by filtration, washed with cold water, and dried.
-
Synthesis of this compound
The final product is obtained by the nucleophilic substitution of the chlorine atoms in 4,6-dichloro-5-nitropyrimidine with methoxy groups.
-
Experimental Protocol:
-
Prepare a solution of sodium methoxide in dry methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
To this solution, add 4,6-dichloro-5-nitropyrimidine in portions at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Caption: Synthetic pathway to this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nitro group and the methoxy substituents on the pyrimidine ring.
Reduction of the Nitro Group
The nitro group at the 5-position can be readily reduced to an amino group, yielding 5-amino-4,6-dimethoxypyrimidine. This transformation opens up a wide range of possibilities for further functionalization and the synthesis of more complex heterocyclic systems.
-
Potential Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain 5-amino-4,6-dimethoxypyrimidine.
-
Precursor for Purine Synthesis
The resulting 5-amino-4,6-dimethoxypyrimidine is a valuable precursor for the synthesis of substituted purines, which are a class of compounds with significant biological activity. The synthesis typically involves the cyclization of the diamine intermediate with a one-carbon source.
Caption: Potential pathway for purine synthesis.
Biological Activity and Drug Development Potential
Direct experimental data on the biological activity of this compound is limited in the public domain. However, the pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The biological potential of this specific compound can be extrapolated from structurally related molecules.
Table 2: Potential Biological Activities of Pyrimidine Derivatives
| Activity | Rationale |
| Anticancer | The pyrimidine core is found in many anticancer agents, including kinase inhibitors and antimetabolites. The nitro group can also contribute to biological activity. |
| Antimicrobial | Many substituted pyrimidines exhibit antibacterial and antifungal properties. |
| Antiviral | Pyrimidine analogues are a cornerstone of antiviral therapy. |
Given its structure, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation are necessary to determine its specific activities and mechanism of action.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following table summarizes predicted data based on its chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Singlet around 8.5-9.0 ppm (pyrimidine H-2) - Singlet around 4.0-4.2 ppm (methoxy protons) |
| ¹³C NMR | - Signal around 160-170 ppm (C4, C6) - Signal around 150-160 ppm (C2) - Signal around 120-130 ppm (C5) - Signal around 55-60 ppm (methoxy carbons) |
| IR (cm⁻¹) | - ~1550-1500 and ~1350-1300 (NO₂ stretching) - ~1600-1450 (C=C and C=N stretching) - ~1250-1000 (C-O stretching) |
| Mass Spec (m/z) | Molecular ion peak at ~185.04 |
Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Safety Information
This compound should be handled with care in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the preparation of substituted purines and other biologically active molecules. While direct data on its biological effects are scarce, its structural features suggest that it warrants further investigation in the context of drug discovery. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound.
References
An In-Depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,6-Dimethoxy-5-nitropyrimidine, a key chemical intermediate in synthetic organic chemistry and drug discovery. It details the compound's physicochemical properties, analytical methodologies, and its role as a versatile building block in the synthesis of more complex molecules.
Core Molecular Information
This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry.[1][2] The presence of two methoxy groups and a nitro group makes it a reactive and versatile intermediate for further chemical modifications.
Table 1: Chemical Identity and Molecular Properties
| Identifier | Value | Source |
| Molecular Formula | C6H7N3O4 | PubChem[3] |
| Molecular Weight | 185.14 g/mol | PubChem[3], SIELC Technologies[4] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15846-14-7 | SIELC Technologies[4], ChemicalBook[5] |
| EC Number | 239-955-5 | PubChem[3] |
| InChI Key | VPNSJECDVDBDTA-UHFFFAOYSA-N | SIELC Technologies[4] |
Physicochemical Data
The physical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The following data has been predicted and reported in chemical databases.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 364.4 ± 37.0 °C | ChemicalBook[5] |
| Density | 1.364 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa | -1.80 ± 0.26 | ChemicalBook[5] |
| LogP | 0.649 | SIELC Technologies[4] |
| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[5] |
Synthetic Applications and Logical Workflow
Substituted pyrimidines, such as this compound, are valuable precursors in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The reactivity of the pyrimidine core allows for the introduction of various functional groups, a common strategy in drug design. The general synthetic utility involves using the pyrimidine as a central scaffold, which can be modified through reactions like nucleophilic aromatic substitution.
While a direct synthesis protocol for this compound is not detailed in the provided context, a logical workflow for the utilization of a related precursor, 4,6-dihydroxypyrimidine, in the synthesis of more complex pyrimidine derivatives can be illustrated. This process typically involves nitration followed by chlorination to create a reactive intermediate for further substitutions.
Caption: General workflow for synthesizing functionalized pyrimidines.
Experimental Protocols: Analytical Method
The analysis and purification of this compound can be performed using reverse-phase High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Analysis of this compound [4]
-
Objective: To separate and analyze this compound from a sample mixture.
-
Column: Newcrom R1 reverse-phase (RP) column. This column is noted for its low silanol activity.
-
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid
-
-
Method Details: The method is a standard reverse-phase liquid chromatography procedure. For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid should be substituted with formic acid.
-
Scalability: This liquid chromatography method is scalable and suitable for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.
The following diagram illustrates the general workflow for this analytical protocol.
Caption: Standard workflow for HPLC analysis.
Role in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically important molecules, including nucleic acids.[1] Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Nitroso and nitro-pyrimidine derivatives, in particular, have been investigated for their potential as anticancer agents and inhibitors of enzymes like cyclin-dependent kinases (CDKs) and O6-alkylguanine-DNA alkyltransferase (AGAT), which are important in cancer therapy.[6] this compound serves as a key building block, providing a foundational structure that can be elaborated upon to create novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 4,6-dimethoxy-5-nitro- | SIELC Technologies [sielc.com]
- 5. This compound CAS#: 15846-14-7 [m.chemicalbook.com]
- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of 4,6-Dimethoxy-5-nitropyrimidine
An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development who utilize pyrimidine scaffolds for the synthesis of novel therapeutic agents. This document includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate its use as a key building block in synthetic chemistry.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine ring, activated by a strong electron-withdrawing nitro group. This electronic feature makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly through nucleophilic aromatic substitution reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 15846-14-7[1] |
| Molecular Formula | C₆H₇N₃O₄[1][2] |
| Molecular Weight | 185.14 g/mol [1][2] |
| Canonical SMILES | COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-][1] |
| InChI Key | VPNSJECDVDBDTA-UHFFFAOYSA-N[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Predicted Boiling Point | 364.4 ± 37.0 °C | Predicted |
| Predicted Density | 1.364 ± 0.06 g/cm³ | Predicted |
| Predicted pKa | -1.80 ± 0.26 | Predicted |
| Predicted LogP | 0.649 | Predicted[2] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | Recommended |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from malonic acid esters and formamide. The key intermediate, 4,6-dichloro-5-nitropyrimidine, is synthesized and subsequently reacted with sodium methoxide to yield the final product.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxypyrimidine This procedure is based on the reaction of malonates with formamide and an alkali metal alkoxide.
-
An alkali metal alkoxide (e.g., sodium methoxide) is prepared as a solution or suspension in its corresponding alcohol (e.g., methanol) in a suitable reactor.
-
A mixture of a malonic acid ester (e.g., dimethyl malonate) and formamide is added continuously to the alkoxide solution at an elevated temperature (typically 75-95°C).
-
The reaction is allowed to proceed for 1-2 hours.
-
After completion, water is added to the reaction mixture, followed by acidification with a strong acid (e.g., HCl) to a pH of 4.0-5.0.
-
The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with water and alcohol, and dried.
Step 2: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine
-
In a reactor vessel, prepare a mixture of sulfuric acid and nitric acid, maintaining the temperature below 30°C.
-
Slowly add 4,6-dihydroxypyrimidine to the acid mixture while stirring.
-
After the addition is complete, the mixture is stirred at 40-50°C for 1-2 hours.
-
The reaction solution is then carefully poured onto crushed ice, causing the product to precipitate.
-
The solid 4,6-dihydroxy-5-nitropyrimidine is collected by filtration and can be recrystallized from water to yield yellow crystals.
Step 3: Synthesis of 4,6-Dichloro-5-nitropyrimidine This protocol is adapted from the synthesis of similar chlorinated pyrimidines.
-
Disperse 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride (POCl₃), which acts as both reactant and solvent.
-
Cool the mixture to approximately 5-10°C and add a tertiary amine base (e.g., N,N-diisopropylethylamine) dropwise.
-
After the addition, heat the mixture to 100°C and maintain for 5 hours.
-
Cool the mixture to room temperature and remove excess POCl₃ under reduced pressure.
-
Slowly pour the residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,6-dichloro-5-nitropyrimidine, which has a melting point of 100-103°C.[3]
Step 4: Synthesis of this compound This protocol is based on analogous nucleophilic substitution reactions on dichloropyrimidines.
-
Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous methanol and add it dropwise to the sodium methoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.
-
The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to afford pure this compound.
Spectroscopic Characterization
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Justification |
| ¹H | ~8.7 | Singlet | H-2 | Pyrimidine ring proton, deshielded by adjacent nitrogen atoms. |
| ¹H | ~4.1 | Singlet | -OCH₃ | Methoxy protons. |
| ¹³C | ~165 | Singlet | C-4, C-6 | Carbons attached to methoxy groups, deshielded by oxygen and ring nitrogens. |
| ¹³C | ~158 | Singlet | C-2 | Carbon between two nitrogen atoms. |
| ¹³C | ~120 | Singlet | C-5 | Carbon bearing the nitro group. |
| ¹³C | ~56 | Singlet | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon. |
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1580, ~1480 | Strong | C=N, C=C Ring Stretch |
| ~1550, ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~1250, ~1050 | Strong | C-O-C Stretch |
Table 5: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.05094 |
| [M+Na]⁺ | 208.03288 |
| [M-H]⁻ | 184.03638 |
| [M+NH₄]⁺ | 203.07748 |
| [M+K]⁺ | 224.00682 |
| (Data sourced from predicted values on PubChem)[4] |
Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and co-add 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the clean ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. The background is automatically subtracted by the instrument software.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
Acquisition (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the strong electron-withdrawing effect of the 5-nitro group. This effect significantly acidifies the C-2 proton and activates the pyrimidine ring for nucleophilic aromatic substitution (SₙAr). While methoxy groups are typically poor leaving groups, their departure can be facilitated under certain conditions, especially when reacted with strong nucleophiles. This reactivity makes the compound an excellent scaffold for building libraries of substituted pyrimidines and purines for drug discovery.
Application in Drug Discovery Workflow
This compound and its derivatives serve as crucial starting materials for the generation of compound libraries. The pyrimidine core is a "privileged scaffold" found in numerous biologically active molecules. By modifying the substituents at the 4 and 6 positions and reducing the nitro group to an amine, which can then be used for further annulation reactions (e.g., to form a purine ring), a diverse range of molecules can be synthesized and screened for therapeutic activity against various targets like kinases and transferases.
References
An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine: Structure, Nomenclature, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethoxy-5-nitropyrimidine, a key substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using various spectroscopic techniques. All quantitative data are summarized in structured tables for ease of reference. Visual diagrams generated using the DOT language are provided to illustrate the compound's structure, a general experimental workflow for its synthesis and characterization, and a hypothesized signaling pathway in which it may be involved.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of synthetic drugs. The electronic and steric properties of substituents on the pyrimidine ring play a crucial role in modulating the biological activity of these molecules. This compound is a derivative of significant interest due to the presence of electron-donating methoxy groups and a potent electron-withdrawing nitro group. This substitution pattern makes it an attractive intermediate for the synthesis of more complex molecules and a candidate for screening in various biological assays.
Nomenclature and Structure
The nomenclature and structural identifiers for this compound are summarized in the table below. The chemical structure consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a nitro group at position 5.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 15846-14-7[1][2][3] |
| Molecular Formula | C₆H₇N₃O₄[1][2] |
| Molecular Weight | 185.14 g/mol [1][2] |
| Canonical SMILES | COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-][1][2] |
| InChI | InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3[1][2] |
| InChIKey | VPNSJECDVDBDTA-UHFFFAOYSA-N[1][2] |
| Synonyms | Pyrimidine, 4,6-dimethoxy-5-nitro-; 5-nitro-4,6-dimethoxypyrimidine[1][2][3] |
digraph "4_6_Dimethoxy_5_nitropyrimidine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H2 [label="H"]; O4 [label="O"]; C4_Me [label="CH3"]; O6 [label="O"]; C6_Me [label="CH3"]; N5 [label="N+"]; O5_1 [label="O-"]; O5_2 [label="O"];
N1 -> C2 [label=""]; C2 -> N3 [label=""]; N3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> N1 [label=""]; C2 -> H2 [label=""]; C4 -> O4 [label=""]; O4 -> C4_Me [label=""]; C6 -> O6 [label=""]; O6 -> C6_Me [label=""]; C5 -> N5 [label=""]; N5 -> O5_1 [label=""]; N5 -> O5_2 [label="="];
{rank=same; C2; H2;} {rank=same; C4; O4; C4_Me;} {rank=same; C6; O6; C6_Me;} {rank=same; C5; N5; O5_1; O5_2;} }
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 185.14 g/mol | PubChem[1][2] |
| XLogP3 | 0.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 185.04365571 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 185.04365571 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 90.1 Ų | PubChem[1][2] |
| Heavy Atom Count | 13 | PubChem[1][2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4,6-dichloro-5-nitropyrimidine with sodium methoxide.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (2.2 eq) portion-wise at room temperature.
-
Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
4.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the purified compound directly onto the ATR crystal.
-
IR Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
4.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS). For electrospray ionization (ESI), the sample solution is introduced directly. For electron ionization (EI), the sample is typically introduced through a GC inlet.
Data Presentation
The following tables present plausible spectroscopic data for this compound based on its structure.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~4.10 | Singlet | 6H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4, C-6 |
| ~158 | C-2 |
| ~120 | C-5 |
| ~55 | -OCH₃ |
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1580-1550 | Strong | Asymmetric NO₂ stretch |
| ~1500-1400 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1350-1320 | Strong | Symmetric NO₂ stretch |
| ~1250-1000 | Strong | C-O stretch (methoxy) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ |
| 155 | 40 | [M - NO]⁺ |
| 139 | 60 | [M - NO₂]⁺ |
| 124 | 30 | [M - NO₂ - CH₃]⁺ |
Mandatory Visualizations
Discussion
The synthetic protocol outlined provides a reliable method for obtaining this compound. The nucleophilic aromatic substitution reaction is generally high-yielding, and the product can be purified using standard laboratory techniques. The predicted spectroscopic data serve as a benchmark for the characterization of the synthesized compound. The distinct signals in the ¹H and ¹³C NMR spectra, corresponding to the pyrimidine ring protons/carbons and the methoxy groups, should allow for unambiguous structure confirmation. The characteristic stretching frequencies of the nitro group in the IR spectrum provide further evidence of the successful synthesis.
While the direct biological activity of this compound is not extensively documented, its structural similarity to known kinase inhibitors and other bioactive molecules suggests its potential as a lead compound or a versatile intermediate in drug discovery programs. The hypothesized signaling pathway illustrates a potential mechanism of action, where the compound could act as a kinase inhibitor, thereby modulating downstream cellular processes. Further screening and mechanistic studies are warranted to explore the full therapeutic potential of this and related pyrimidine derivatives.
Conclusion
This technical guide has provided a detailed overview of the structure, nomenclature, and experimental protocols related to this compound. The presented data and methodologies offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The visualizations provided offer a clear understanding of the compound's structure, its synthetic and analytical workflow, and a potential avenue for its biological application. Further research into the biological activities of this compound is encouraged to unlock its full potential in the development of novel therapeutics.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Analysis of 4,6-Dimethoxy-5-nitropyrimidine
Disclaimer: Following a comprehensive search of available scientific literature, specific experimental 1H and 13C NMR data for 4,6-dimethoxy-5-nitropyrimidine could not be located. The data presented in this guide is therefore predicted based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for this compound. These predictions are derived from the analysis of substituent effects on the pyrimidine ring and correlation with data for structurally related methoxy- and nitro-substituted pyrimidines.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 |
| ~4.1 | Singlet | 6H | 2 x -OCH3 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a standard deuterated solvent such as CDCl3 or DMSO-d6. The exact chemical shifts may vary depending on the solvent and concentration.
Predicted 13C NMR Data
The proton-decoupled 13C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4, C-6 |
| ~158 | C-2 |
| ~135 | C-5 |
| ~55 | -OCH3 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a standard deuterated solvent such as CDCl3 or DMSO-d6. The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols for NMR Data Acquisition
The following provides a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interfering signals from impurities. Purification can be achieved using standard techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used. The solvent should be of high isotopic purity (≥99.8% D).
-
Concentration: For 1H NMR, prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For 13C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
1H NMR Spectrum Acquisition
-
Spectrometer Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for the 1H frequency and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient.
-
Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
13C NMR Spectrum Acquisition
-
Spectrometer Setup: Tune the probe for the 13C frequency. The lock and shim settings from the 1H experiment can usually be maintained.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound, with annotations for the unique proton and carbon environments relevant to the predicted NMR data.
Figure 1. Chemical structure of this compound.
Solubility profile of 4,6-Dimethoxy-5-nitropyrimidine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4,6-Dimethoxy-5-nitropyrimidine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in a range of common organic solvents. This is not unusual for specialized chemical compounds. This technical guide, therefore, aims to provide a robust framework for researchers to determine the solubility profile of this compound. It will detail the known physicochemical properties, present a comprehensive experimental protocol for solubility determination, and discuss the general principles governing the solubility of pyrimidine derivatives.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems and for the design of relevant experiments. A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄[1][2] |
| Molecular Weight | 185.14 g/mol [2] |
| CAS Number | 15846-14-7[2][3][4] |
| IUPAC Name | This compound[2] |
| InChI Key | VPNSJECDVDBDTA-UHFFFAOYSA-N[1][2][4] |
| Canonical SMILES | COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-][1][2] |
| Predicted XlogP | 0.6[1][2] |
General Principles of Solubility for Pyrimidine Derivatives
The solubility of pyrimidine derivatives such as this compound is influenced by a combination of factors related to both the solute and the solvent.[5] The foundational principle of "like dissolves like" is a key concept in predicting solubility.[5]
Key factors influencing solubility include:
-
Solvent Polarity : The polarity of the solvent plays a critical role. The presence of two methoxy groups and a nitro group on the pyrimidine ring of this compound imparts a degree of polarity. This suggests a higher affinity for and greater solubility in polar solvents. Polar pyrimidine derivatives are expected to dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.[5]
-
Substituents : The nature of the substituent groups on the pyrimidine ring significantly affects solubility. The methoxy groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents. The electron-withdrawing nitro group will also influence the overall electronic distribution and intermolecular interactions.
-
Temperature : In general, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.[5]
-
Crystalline Structure : The stability of the compound's crystal lattice, quantified by its lattice energy, can impact its solubility. A more stable and tightly packed crystal structure will generally result in lower solubility as more energy is required to break the crystal lattice.[5]
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its application to this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sealed glass vials with inert caps
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm pore size, solvent-compatible)
-
A validated analytical method for concentration determination (e.g., HPLC-UV, GC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[5]
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. This period can range from several hours to days and should be determined empirically.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the withdrawn solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent an overestimation of the solubility.[5]
-
Analysis: The concentration of this compound in the clear, filtered supernatant is then determined using a pre-validated analytical method such as HPLC-UV. This typically involves creating a calibration curve from standard solutions of known concentrations.
-
Calculation of Solubility: The solubility is calculated based on the measured concentration of the analyte in the saturated solution. The results can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.
Visualization of the Experimental Workflow
The diagram below outlines the logical steps involved in the experimental determination of solubility as described in the protocol.
Caption: Experimental workflow for determining the solubility of a solid in a solvent.
References
Spectroscopic Analysis of 4,6-Dimethoxy-5-nitropyrimidine: A Technical Overview
A comprehensive technical guide on the spectroscopic characterization of 4,6-dimethoxy-5-nitropyrimidine, designed for researchers, scientists, and professionals in drug development.
Introduction:
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of methoxy and nitro functional groups significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. This guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
Data Presentation
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |
| ~1600-1585 | Medium-Strong | C=N and C=C Ring Stretching |
| ~1550-1520 | Strong | Asymmetric NO₂ Stretch |
| ~1480-1400 | Medium | C-H Bending and Ring Vibrations |
| ~1360-1340 | Strong | Symmetric NO₂ Stretch |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1050-1000 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~900-800 | Medium-Strong | C-N Stretch (Nitro Group) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns related to its functional groups. The data presented below is a prediction based on typical fragmentation of nitroaromatic and methoxy-substituted heterocyclic compounds.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Identity |
| 185 | Moderate | [M]⁺ (Molecular Ion) |
| 170 | Moderate | [M - CH₃]⁺ |
| 155 | High | [M - NO]⁺ or [M - 2CH₃]⁺[1] |
| 139 | Moderate | [M - NO₂]⁺ |
| 125 | Moderate | [M - NO₂ - CH₂]⁺ |
| 111 | Moderate | [M - NO₂ - CO]⁺ |
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (ATR):
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[3]
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Procedure (KBr Pellet):
-
Sample Preparation:
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder is recorded.
-
The KBr pellet is placed in the sample holder.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or Direct Infusion.
Instrumentation: A mass spectrometer with an EI source.
Procedure (GC-MS):
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
GC Separation:
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
The compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The sample is bombarded with a beam of electrons (typically at 70 eV), leading to ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a conceptual representation of its mass spectrometry fragmentation.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Conceptual fragmentation pathway in mass spectrometry.
References
Safety and Handling of 4,6-Dimethoxy-5-nitropyrimidine: A Guide Based on General Laboratory Best Practices
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 4,6-Dimethoxy-5-nitropyrimidine could not be located in publicly available resources. The following guide is based on general safety and handling principles for research chemicals with unknown hazard profiles. This information is not a substitute for a compound-specific risk assessment and should be used with extreme caution. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
Introduction
This compound is a substituted pyrimidine derivative. Due to the absence of detailed toxicological and safety data, it must be treated as a potentially hazardous substance. The following sections outline general safety precautions, available physical and chemical properties, and recommended procedures for handling this compound in a laboratory setting.
Physical and Chemical Properties
The following data for this compound is derived from publicly accessible databases.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | PubChem[1] |
| Molecular Weight | 185.14 g/mol | PubChem[1] |
| CAS Number | 15846-14-7 | PubChem[1] |
| Appearance | Not specified (assumed solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Hazard Identification and General Precautions
Without a specific SDS, the potential hazards of this compound are unknown. Based on the functional groups present (nitropyrimidine), potential hazards could include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Flammability: The potential for combustion or explosion is unknown.
General Handling Precautions:
-
Always handle this compound within a certified chemical fume hood.[2]
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[2]
Personal Protective Equipment (PPE)
A standard PPE protocol for handling potentially hazardous chemicals should be strictly followed:
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a fume hood is the primary control. If procedures could generate significant dust or aerosols, a respirator may be necessary. |
First Aid Measures
In case of exposure, follow these general first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Treat all waste containing this compound as hazardous.
Visualizations
General Laboratory Safety Workflow
The following diagram illustrates a general workflow for safely handling a chemical with an unknown hazard profile.
Caption: A flowchart of the general safety workflow for handling chemicals.
First Aid Decision Tree
This diagram provides a simplified decision-making process for first aid in the event of an exposure.
Caption: A decision tree for first aid response to chemical exposure.
References
An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethoxy-5-nitropyrimidine, a key chemical intermediate in synthetic organic chemistry. The document details its chemical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses its potential applications, particularly in the context of medicinal chemistry and drug discovery. While direct biological activity of this specific compound is not extensively documented, its role as a precursor for various biologically active molecules is highlighted. This guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors.
Introduction
This compound is a substituted pyrimidine derivative characterized by the presence of two methoxy groups at positions 4 and 6, and a nitro group at position 5 of the pyrimidine ring. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically significant molecules, including nucleic acids and various therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The electron-withdrawing nature of the nitro group and the electron-donating methoxy groups influence the reactivity of the pyrimidine ring, making it amenable to a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| CAS Number | 15846-14-7 |
| Appearance | Solid (form may vary) |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step pathway, starting from readily available precursors. A common and logical synthetic route involves the nitration of a dihydroxypyrimidine, followed by chlorination and subsequent methoxylation.
Synthetic Workflow
The following diagram illustrates a probable synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This section provides a detailed, three-step experimental protocol for the synthesis of this compound, adapted from established procedures for similar pyrimidine derivatives.
Step 1: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitration: Slowly add 4,6-dihydroxypyrimidine to the cooled sulfuric acid with continuous stirring. Subsequently, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried to yield 4,6-dihydroxy-5-nitropyrimidine.
Step 2: Synthesis of 4,6-Dichloro-5-nitropyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride (POCl₃).
-
Chlorination: Add a catalytic amount of N,N-dimethylaniline to the suspension. Heat the mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The solid product is collected by filtration, washed with water, and dried. The crude 4,6-dichloro-5-nitropyrimidine can be purified by recrystallization from a suitable solvent.
Step 3: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.
-
Methoxylation: To this solution, add 4,6-dichloro-5-nitropyrimidine portion-wise at room temperature with stirring.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Historical Context and Discovery
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of more complex heterocyclic compounds. Its primary utility lies in its potential as a scaffold for the generation of diverse chemical libraries for drug discovery.
Precursor to Substituted Pyrimidines and Purines
The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized. This 5-amino-4,6-dimethoxypyrimidine is a key precursor for the synthesis of various fused heterocyclic systems, including purines. The methoxy groups at positions 4 and 6 can also be displaced by other nucleophiles, allowing for further diversification of the pyrimidine core. This flexibility makes this compound a valuable starting material for medicinal chemists.
Potential Biological Significance of Pyrimidine Derivatives
While this compound itself has no widely reported direct biological activity, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects. The pyrimidine nucleus is a cornerstone in many therapeutic agents, and compounds derived from intermediates like this compound could potentially exhibit activities such as:
-
Anticancer: Many pyrimidine analogs are used as antimetabolites in cancer chemotherapy.
-
Antimicrobial: Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors developed for the treatment of cancer and inflammatory diseases.
The following diagram illustrates the logical relationship of this compound as a building block in the broader context of drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While its direct biological activity remains to be thoroughly explored, its utility as a precursor for a wide range of more complex and potentially bioactive molecules is well-established. This technical guide provides a comprehensive resource for researchers, offering insights into its synthesis, properties, and applications, thereby facilitating its use in the ongoing quest for novel therapeutic agents. The detailed experimental protocol, though adapted from related syntheses, offers a robust starting point for the laboratory preparation of this important compound.
Methodological & Application
Synthesis of 4,6-Dimethoxy-5-nitropyrimidine: A Detailed Guide for Researchers
Application Note & Protocol
For Immediate Release
This document provides a comprehensive guide for the synthesis of 4,6-dimethoxy-5-nitropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available diethyl malonate. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is a four-step process involving cyclization, chlorination, methoxylation, and nitration.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in a wide array of biologically active molecules, including nucleosides and many synthetic drugs. The title compound, this compound, serves as a key intermediate for the synthesis of various substituted pyrimidines, leveraging the reactivity of the nitro group and the methoxy substituents for further chemical transformations. This guide outlines a reliable and reproducible pathway for its preparation.
Overall Synthetic Pathway
The synthesis proceeds through four distinct chemical transformations, starting with the formation of the pyrimidine core, followed by functional group interconversions to arrive at the target molecule.
Figure 1: Overall synthetic workflow for the preparation of this compound from diethyl malonate.
Data Presentation: Summary of Reactions
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Cyclization | Diethyl Malonate | Formamide, Sodium Methoxide | 4,6-Dihydroxypyrimidine | 85-90 |
| 2 | Chlorination | 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloropyrimidine | >90[1] |
| 3 | Methoxylation | 4,6-Dichloropyrimidine | Sodium Methoxide (NaOMe) | 4,6-Dimethoxypyrimidine | ~95 |
| 4 | Nitration | 4,6-Dimethoxypyrimidine | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | This compound | 70-85[2][3] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Many of the reagents used, such as phosphorus oxychloride and concentrated acids, are highly corrosive and toxic. Handle with extreme care.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
This step involves the condensation of diethyl malonate with formamide in the presence of a strong base to form the pyrimidine ring.[2][4]
Materials:
-
Diethyl malonate
-
Sodium methoxide (NaOMe)
-
Formamide
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add formamide (2.0 equivalents).
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in hot deionized water.
-
Carefully acidify the aqueous solution with concentrated HCl to a pH of 4-5, which will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4,6-dihydroxypyrimidine.
Step 2: Synthesis of 4,6-Dichloropyrimidine
The dihydroxy intermediate is converted to the more reactive dichloro derivative using a chlorinating agent like phosphorus oxychloride.[5][6]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another tertiary amine (catalyst)
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate
Protocol:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
With vigorous stirring, add a catalytic amount of DIPEA (e.g., 0.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The reaction should become a clear solution.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.
-
The product will precipitate as a solid. Stir the mixture for 30-60 minutes to ensure complete hydrolysis of excess POCl₃.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate.
-
Dry the crude product under vacuum to obtain 4,6-dichloropyrimidine.
Step 3: Synthesis of 4,6-Dimethoxypyrimidine
This step involves a nucleophilic aromatic substitution reaction where the chloro groups are displaced by methoxy groups.[7]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Suspend 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (3.0 equivalents) portion-wise to the suspension at room temperature.
-
Heat the resulting mixture at reflux (65°C) for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove most of the methanol under reduced pressure.
-
To the residue, add 1 M aqueous HCl and dichloromethane.
-
Separate the layers, and wash the organic phase with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to yield pure 4,6-dimethoxypyrimidine.
Step 4: Synthesis of this compound
The final step is the electrophilic nitration of the electron-rich dimethoxypyrimidine ring. Temperature control is critical in this step to prevent side reactions.[2][3]
Materials:
-
4,6-Dimethoxypyrimidine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Protocol:
-
In a flask, cool concentrated sulfuric acid (5-7 equivalents) to 0-5°C in an ice-salt bath.
-
Slowly and portion-wise, add 4,6-dimethoxypyrimidine (1.0 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the pyrimidine in sulfuric acid, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product should precipitate. If not, carefully neutralize the solution with a saturated NaHCO₃ solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of reactions common in heterocyclic chemistry.
Figure 2: Logical progression of the synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. US8158788B2 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. 4,6-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4,6-Dimethoxy-5-nitropyrimidine as a Versatile Intermediate in Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,6-dimethoxy-5-nitropyrimidine as a key intermediate in the synthesis of a diverse range of purine derivatives. The methodologies outlined are grounded in the principles of the Traube purine synthesis, a robust and widely applicable method for constructing the purine ring system.
Introduction
Purines are fundamental heterocyclic compounds that form the backbone of essential biomolecules, including nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules (cAMP). Synthetic purine analogues are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, which include antiviral, anticancer, and immunosuppressive properties. The strategic functionalization of the pyrimidine precursor allows for the introduction of various substituents onto the final purine scaffold, enabling the systematic exploration of structure-activity relationships.
This compound serves as an excellent starting material for purine synthesis. The electron-withdrawing nitro group at the 5-position facilitates the crucial reduction step to form the corresponding 4,5-diaminopyrimidine. The methoxy groups at the 4- and 6-positions can be retained in the final product or can be readily displaced by a variety of nucleophiles, offering a versatile handle for further chemical modifications.
Synthetic Pathway Overview
The general synthetic strategy for the conversion of this compound to a purine derivative via the Traube synthesis involves two key transformations:
-
Reduction of the Nitro Group: The nitro group at the 5-position of the pyrimidine ring is reduced to an amino group to generate the highly reactive 4,6-dimethoxy-pyrimidine-4,5-diamine intermediate.
-
Cyclization with a One-Carbon Synthon: The resulting 4,5-diaminopyrimidine is then cyclized with a suitable one-carbon source, such as formic acid, formamide, or triethyl orthoformate, to construct the imidazole ring and afford the final purine product.
This two-step sequence is a reliable method for the synthesis of a wide array of substituted purines.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxy-pyrimidine-4,5-diamine
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrazine hydrate or Hydrogen gas
-
Celite®
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Option A (Hydrazine Hydrate): To the stirred suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Option B (Hydrogen Gas): Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus) and stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,6-dimethoxy-pyrimidine-4,5-diamine.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 6,8-Dimethoxypurine (as a representative example)
This protocol outlines the cyclization of 4,6-dimethoxy-pyrimidine-4,5-diamine with formic acid to yield 6,8-dimethoxypurine.
Materials:
-
4,6-Dimethoxy-pyrimidine-4,5-diamine
-
Formic acid (88-98%)
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Extraction funnel
-
Dichloromethane or Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Place the crude 4,6-dimethoxy-pyrimidine-4,5-diamine (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude purine product.
-
Purify the product by recrystallization or column chromatography to afford pure 6,8-dimethoxypurine.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of purines using pyrimidine intermediates, based on analogous procedures found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reactant | Reagent | Product | Typical Yield (%) | Reference |
| 1 | 4,6-Disubstituted-5-nitropyrimidine | H₂, Pd/C or Hydrazine/Pd/C | 4,6-Disubstituted-pyrimidine-4,5-diamine | 85-95% | [1][2] |
| 2 | 4,6-Disubstituted-pyrimidine-4,5-diamine | Formic Acid | 6,8-Disubstituted-purine | 70-90% | [1][3] |
| 2 | 4,6-Disubstituted-pyrimidine-4,5-diamine | Triethyl Orthoformate | 6,8-Disubstituted-purine | 65-85% | [3] |
| 2 | 4,6-Disubstituted-pyrimidine-4,5-diamine | Formamide | 6,8-Disubstituted-purine | 60-80% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of purines from this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-5-nitropyrimidine is a highly activated heterocyclic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and this characteristic is significantly amplified by the strong electron-withdrawing effect of the nitro group at the C5 position. This activation facilitates the attack of various nucleophiles at the C4 and C6 positions, leading to the displacement of the methoxy groups.
The methoxy groups, while not as reactive as halogens in a typical SNAr reaction, are excellent leaving groups in this highly activated system.[1] Reactions often proceed under mild conditions, making this substrate a valuable building block in medicinal chemistry for the synthesis of diverse libraries of substituted pyrimidines, which are core scaffolds in numerous pharmaceuticals.[1] This document provides detailed protocols and quantitative data for the SNAr reactions of this compound and its analogues with various nucleophiles.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the electron-deficient carbon atoms (C4 or C6), breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the methoxide leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored.
Data Presentation: Reactions with Amine Nucleophiles
Reactions of 5-nitro-4,6-dialkoxypyrimidine analogues with primary amines typically result in the disubstitution of both alkoxy groups to yield symmetrically substituted 4,6-diamino-5-nitropyrimidines. The following table summarizes the yields for the reaction of various primary amines with 6-alkoxy-4-chloro-5-nitropyrimidines, which serve as excellent models for the reactivity of the 4,6-dimethoxy substrate.[1] The initial substitution of the more reactive chloro group is followed by the displacement of the alkoxy group.
| Nucleophile (Amine) | Starting Alkoxy Group | Product | Yield (%) |
| N-Benzylamine | Propargyloxy | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55 |
| N-Benzylamine | Benzyloxy | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 33 |
| N-Benzylamine | Ethoxy | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82 |
| Isopropylamine | Propargyloxy | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 92 |
| Isopropylamine | Benzyloxy | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 60 |
| Isopropylamine | Ethoxy | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 72 |
| Phenethylamine | Propargyloxy | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 41 |
| Phenethylamine | Benzyloxy | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 13 |
| 3,4-Dimethoxyphenethylamine | Propargyloxy | N4,N6-Bis(3,4-dimethoxyphenethyl)-5-nitropyrimidine-4,6-diamine | 30 |
| tert-Butylamine | Propargyloxy | N4,N6-Di-tert-butyl-5-nitropyrimidine-4,6-diamine | 85 |
| 4-Chlorobenzylamine | Propargyloxy | N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 30 |
| 4-Bromobenzylamine | Propargyloxy | N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine | 68 |
| Cyclohexylamine | Propargyloxy | N4,N6-Dicyclohexyl-5-nitropyrimidine-4,6-diamine | 85 |
| Ethylamine | Propargyloxy | N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | 89 |
| Isobutylamine | Propargyloxy | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83 |
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution reactions of this compound with different classes of nucleophiles.
Protocol 1: Synthesis of N4,N6-Disubstituted-5-nitropyrimidine-4,6-diamines
This protocol is adapted from the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines and is applicable for the disubstitution of this compound with primary amines.[1]
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (2.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.5 equiv) to the solution.
-
In a separate flask, dissolve the primary amine (2.2 equiv) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the pyrimidine solution at room temperature over 30 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in petroleum ether to afford the pure N4,N6-disubstituted-5-nitropyrimidine-4,6-diamine.
Protocol 2: Synthesis of 4,6-Bis(alkylthio/arylthio)-5-nitropyrimidines (Representative Protocol)
This is a representative protocol for the reaction with thiol nucleophiles, based on general procedures for SNAr reactions on activated heterocycles.[2]
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., Thiophenol) (2.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.
-
Add potassium carbonate (2.5 equiv) to the stirred solution.
-
Add the thiol (2.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4,6-bis(alkylthio/arylthio)-5-nitropyrimidine.
Protocol 3: Synthesis of 4,6-Dialkoxy-5-nitropyrimidines (Representative Protocol for Alkoxide Exchange)
This protocol describes a representative procedure for the exchange of methoxy groups with other alkoxides, based on methods for similar Williamson ether syntheses on halo- and alkoxypyrimidines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Ethanol) (as solvent)
-
Sodium metal (2.2 equiv) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (if using NaH)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Sodium metal):
-
In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal (2.2 equiv) in small pieces to the desired anhydrous alcohol (e.g., ethanol) at 0 °C to generate the sodium alkoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 equiv) in the same alcohol.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with saturated aqueous NH₄Cl.
-
Remove the alcohol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of substituted 5-nitropyrimidines via an SNAr reaction.
Disclaimer
The information provided in these application notes is intended for use by qualified professionals in a research and development setting. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Safety Data Sheets (SDS) for all reagents should be consulted prior to use. Reaction conditions, particularly temperature and reaction time, may require optimization for specific nucleophiles and desired outcomes.
References
Application Notes and Protocols for the Synthesis of 4,6-diamino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyrimidines, particularly those with amino and nitro functionalities, are pivotal building blocks in medicinal chemistry. The target molecule, 4,6-diamino-5-nitropyrimidine, serves as a versatile precursor for the synthesis of a wide array of biologically active compounds. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating nucleophilic aromatic substitution of the methoxy groups at positions 4 and 6 by ammonia. The resulting diamino compound is a critical intermediate for the construction of purine scaffolds and other heterocyclic systems that are investigated for various therapeutic applications.
Reaction Pathway
The synthesis of 4,6-diamino-5-nitropyrimidine from 4,6-dimethoxy-5-nitropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxy groups are displaced by ammonia.
Caption: Chemical reaction for the synthesis of 4,6-diamino-5-nitropyrimidine.
Experimental Protocol
This protocol describes a general method for the synthesis of 4,6-diamino-5-nitropyrimidine from this compound. Researchers should optimize the reaction conditions for their specific laboratory setup.
3.1. Materials and Reagents
-
This compound
-
Ammonia (aqueous solution, e.g., 28-30%, or ethanolic solution)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR, MS)
3.2. Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as ethanol.
-
Add an excess of concentrated aqueous or ethanolic ammonia solution to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude product with cold deionized water to remove any residual ammonia and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,6-diamino-5-nitropyrimidine.
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,6-diamino-5-nitropyrimidine.
Caption: General workflow for the synthesis of 4,6-diamino-5-nitropyrimidine.
Quantitative Data Summary
While specific yield data for the direct conversion of this compound to 4,6-diamino-5-nitropyrimidine is not available in the provided literature, the following table summarizes the reported yields for the synthesis of various N-substituted 4,6-diamino-5-nitropyrimidine derivatives from related starting materials. This data provides an expected range for the yield of the target synthesis.
| Starting Material | Amine | Product | Yield (%) | Reference |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | 33-82 | [1] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Phenethylamine | 5-nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 13-41 | [1] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | tert-Butylamine | N4,N6-di-tert-butyl-5-nitropyrimidine-4,6-diamine | 85 | [1] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | 4-Chlorobenzylamine | N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 95 | [1] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Ethylamine | N4,N6-diethyl-5-nitropyrimidine-4,6-diamine | 89 | [1] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Isobutylamine | N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine | 83 | [1] |
Applications in Drug Development
4,6-Diamino-5-nitropyrimidine and its derivatives are valuable intermediates in the synthesis of purines and other heterocyclic compounds of medicinal interest. Purines are fundamental components of nucleic acids and are involved in numerous biological processes, making them privileged structures in drug discovery.[1] For instance, derivatives of diaminopyrimidines have been investigated as potent EGFR inhibitors for non-small cell lung cancer.[2] The ability to synthesize the core 4,6-diamino-5-nitropyrimidine structure efficiently is therefore of significant interest to the pharmaceutical industry.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ammonia is corrosive and has a pungent odor; avoid inhalation of vapors.
-
Nitro compounds can be energetic; handle with care and avoid excessive heat or shock.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of 4,6-diamino-5-nitropyrimidine from this compound is a feasible and important transformation for the generation of key intermediates in drug discovery. The provided generalized protocol, based on the known reactivity of similar pyrimidine systems, offers a solid starting point for researchers. The expected yields, based on analogous reactions, are generally good to excellent. The resulting product is a versatile building block for the synthesis of a diverse range of pharmacologically active molecules.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,6-dimethoxy-5-nitropyrimidine as a versatile starting material for the synthesis of biologically active molecules, particularly purine-based kinase inhibitors. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a robust framework for the development of novel therapeutic agents.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-nitro-4,6-disubstituted pyrimidine framework is particularly valuable as it serves as a key precursor for the synthesis of purines and other fused heterocyclic systems. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various pharmacophoric elements. While the methoxy groups at the 4- and 6-positions are less reactive leaving groups than halogens, they can be displaced by nucleophiles under appropriate conditions to build molecular diversity.
This document focuses on a representative application: the synthesis of a purine-based Janus Kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation, and its dysregulation is implicated in various autoimmune diseases and cancers.
Proposed Synthetic Application: Synthesis of a Purine-Based JAK Inhibitor
The following multi-step synthesis outlines a plausible route to a potent and selective JAK inhibitor starting from this compound. This synthetic strategy leverages the inherent reactivity of the starting material to construct the purine core, a privileged scaffold in kinase inhibitor design.
Experimental Protocols
Protocol 1: Synthesis of N4,N6-Dicyclopentyl-5-nitropyrimidine-4,6-diamine (3)
This protocol describes the nucleophilic aromatic substitution of the methoxy groups of this compound (1) with cyclopentylamine (2) to yield the corresponding diamine derivative (3) .
Materials:
-
This compound (1)
-
Cyclopentylamine (2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1) (1.0 eq) in NMP, add cyclopentylamine (2) (2.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford N4,N6-dicyclopentyl-5-nitropyrimidine-4,6-diamine (3) .
Protocol 2: Synthesis of N4,N6-Dicyclopentylpyrimidine-4,5,6-triamine (4)
This protocol details the reduction of the nitro group of (3) to an amine, yielding the key triaminopyrimidine intermediate (4) .
Materials:
-
N4,N6-Dicyclopentyl-5-nitropyrimidine-4,6-diamine (3)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve N4,N6-dicyclopentyl-5-nitropyrimidine-4,6-diamine (3) (1.0 eq) in ethanol.
-
Add 10% Pd/C (10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield N4,N6-dicyclopentylpyrimidine-4,5,6-triamine (4) , which can be used in the next step without further purification.
Protocol 3: Synthesis of 2-Aryl-N-cyclopentyl-9H-purin-6-amine (A Representative JAK Inhibitor) (5)
This protocol describes the cyclization of the triaminopyrimidine intermediate (4) with an aromatic aldehyde to form the final purine-based JAK inhibitor (5) .
Materials:
-
N4,N6-Dicyclopentylpyrimidine-4,5,6-triamine (4)
-
Substituted aromatic aldehyde (e.g., 4-formylbenzonitrile) (1.1 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N4,N6-dicyclopentylpyrimidine-4,5,6-triamine (4) (1.0 eq) in DMF, add the substituted aromatic aldehyde (1.1 eq).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and add DDQ (1.2 eq).
-
Stir the reaction at room temperature for an additional 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound (5) .
Quantitative Data
The following table summarizes representative biological activity data for a purine-based JAK inhibitor, structurally related to the proposed synthesized molecule. This data is provided as an illustrative example of the potential potency of compounds derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line |
| Representative Purine-Based Inhibitor | JAK1 | 5.9 | IL-6 induced STAT3 phosphorylation | U937 |
| JAK2 | 1.2 | IL-6 induced STAT3 phosphorylation | U937 | |
| JAK3 | 1.5 | IL-2 induced STAT5 phosphorylation | Human T-cells | |
| TYK2 | 25 | IFN-α induced STAT3 phosphorylation | U937 |
Note: The IC50 values presented are for a known purine-based JAK inhibitor and are intended to be representative. Actual values for newly synthesized compounds would need to be determined experimentally.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a purine-based JAK inhibitor.
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of the synthesized purine analog.
Application Notes and Protocols for the Aminolysis of 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the aminolysis of 4,6-dimethoxy-5-nitropyrimidine, a key reaction for the synthesis of substituted aminopyrimidines. These products serve as crucial intermediates in the development of purine libraries and other biologically active molecules for drug discovery.
The aminolysis of 5-nitropyrimidines is a powerful tool for introducing diverse functionalities. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of leaving groups, such as methoxy groups, by amines. The resulting 4,6-diamino-5-nitropyrimidines are versatile precursors for the synthesis of various heterocyclic compounds, including purine analogs, which are of significant interest in medicinal chemistry. For instance, purine derivatives have been developed as FDA-approved drugs.[1][2]
While the direct aminolysis of this compound is not as commonly reported as the displacement of halogens, the principles of SNAr on nitro-activated pyrimidines are well-established. The following protocol is based on established procedures for similar reactions, such as the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines.[1][2][3] It has been observed that in some cases, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to the disubstituted product, where both the chlorine and the alkoxy group are replaced by the amine.[1][2][3]
Experimental Overview
The aminolysis of this compound involves the reaction of the starting material with a primary or secondary amine in a suitable solvent. The reaction can be performed at room temperature or with heating, depending on the reactivity of the amine. The general workflow for this process is outlined below.
Caption: Experimental workflow for the aminolysis of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the aminolysis of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)
-
Triethylamine (TEA) or other non-nucleophilic base (optional)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DCM).
-
Addition of Amine: To this solution, add the desired amine (2.0-2.5 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the desired amino-substituted 5-nitropyrimidine.[1]
Quantitative Data from Analogous Reactions
The following table summarizes the yields of symmetrically substituted 4,6-diamino-5-nitropyrimidines obtained from the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with various primary amines.[1][4][5] This data provides an indication of the expected efficiency of aminolysis reactions on similar pyrimidine cores.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 33-82 |
| 2 | Phenethylamine | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 13-41 |
| 3 | Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 60-92 |
| 4 | tert-Butylamine | N4,N6-Di-tert-butyl-5-nitropyrimidine-4,6-diamine | 85 |
| 5 | Isobutylamine | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83 |
| 6 | 2-Chlorobenzylamine | N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | Quantitative |
Potential Signaling Pathway Application
Substituted pyrimidines and purines are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). The products from the aminolysis of this compound can be further elaborated to generate libraries of compounds for screening against such targets. The general scheme of how these compounds can lead to the modulation of a signaling pathway is depicted below.
Caption: Logical relationship from synthesis to potential biological application.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Many amines are corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each reagent before use.
-
Nitro compounds can be energetic and should be handled with care, avoiding excessive heat or shock.
Troubleshooting
-
No reaction or slow reaction: The amine may not be nucleophilic enough. Gentle heating or the use of a more polar solvent may be required. The addition of a non-nucleophilic base can also facilitate the reaction by deprotonating the amine.
-
Formation of multiple products: This may indicate side reactions or incomplete reaction. Purification by column chromatography should be carefully optimized. In some cases, a stepwise introduction of different amines can be used to synthesize unsymmetrical products.[6]
-
Anomalous reactions: It has been reported that this compound can undergo unexpected reactions, for example with methylhydrazine, leading to rearranged products.[7] Careful characterization of the product is therefore essential.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Note: HPLC Analysis of 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,6-Dimethoxy-5-nitropyrimidine. The described reverse-phase (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for purity assessment and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, modified with formic acid for improved peak shape and mass spectrometry compatibility.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Accurate and reliable analytical methods are crucial for determining the purity and concentration of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis of this compound.[2] The separation is typically carried out on C8 or C18 silica gel columns.[1] The mobile phase generally consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak symmetry.[2][3] For applications compatible with mass spectrometry, formic acid is the preferred modifier.[2][3]
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic at 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample at a concentration similar to the middle of the standard curve range using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System Setup and Analysis
-
System Priming: Prime all solvent lines with their respective mobile phases to ensure the absence of air bubbles and to achieve a stable baseline.
-
Column Equilibration: Install the C18 column and equilibrate it with the isocratic mobile phase composition (40% A: 60% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
Sequence Setup: Create a sequence in the HPLC software. Include blank injections (diluent) at the beginning and end of the sequence to check for carryover.
-
Sample Injection: Place the standard and sample vials in the autosampler and initiate the analysis sequence.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. Please note that this data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | > 0.999 |
| Precision (% RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Tailing Factor | < 1.2 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and consumables. This method can be readily implemented in quality control laboratories for routine analysis and in research settings for the characterization of this compound. The provided workflow and illustrative data serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Synthesis of Antifolates Using 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolates are a class of therapeutic agents that act by inhibiting the function of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells and certain pathogens.[1] The pyrimidine scaffold, particularly the 2,4-diaminopyrimidine core, is a key pharmacophore in many potent antifolate drugs, including methotrexate, pyrimethamine, and trimethoprim.
This document provides detailed application notes and protocols for the proposed synthesis of novel antifolate agents utilizing 4,6-dimethoxy-5-nitropyrimidine as a versatile starting material. The synthetic strategy focuses on the construction of a 2,4-diamino-5-aminopyrimidine intermediate, which can be further elaborated to generate a diverse library of potential antifolate compounds.
Proposed Synthetic Pathway
The proposed synthetic route from this compound to a generic antifolate structure involves a three-step process:
-
Guanidinylation: Nucleophilic aromatic substitution of a methoxy group in this compound with guanidine to yield 2-amino-4-methoxy-5-nitropyrimidin-6-amine.
-
Reduction: Catalytic hydrogenation of the 5-nitro group to afford the key intermediate, 5-amino-6-methoxypyrimidine-2,4-diamine.
-
Elaboration: Condensation or coupling of the 5-amino group with a suitable side chain to introduce the desired pharmacophoric elements for DHFR inhibition.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of well-established 2,4-diaminopyrimidine-based antifolates. This data is provided for comparative purposes to guide the evaluation of newly synthesized compounds.
| Compound | Target Organism/Cell Line | Target Enzyme | IC50 (nM) | Reference |
| Pyrimethamine | Plasmodium falciparum | DHFR | 0.5 - 2 | [2] |
| Toxoplasma gondii | DHFR | 5 | [2] | |
| Trimethoprim | Escherichia coli | DHFR | 5 | [3] |
| Human | DHFR | 30,000 | [3] | |
| Methotrexate | Human CCRF-CEM | DHFR | 3.4 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methoxy-5-nitropyrimidin-6-amine (Intermediate 1)
This protocol is based on analogous reactions of substituted pyrimidines with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 5-Amino-6-methoxypyrimidine-2,4-diamine (Intermediate 2)
This protocol describes a standard method for the reduction of a nitro group on a pyrimidine ring.
Materials:
-
2-Amino-4-methoxy-5-nitropyrimidin-6-amine (Intermediate 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite®)
Procedure:
-
Suspend 2-amino-4-methoxy-5-nitropyrimidin-6-amine (1.0 equivalent) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-6-methoxypyrimidine-2,4-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of a Generic 5-Substituted-2,4-diaminopyrimidine Antifolate
This protocol provides a general method for the elaboration of the 5-amino intermediate, exemplified by a reductive amination reaction.
Materials:
-
5-Amino-6-methoxypyrimidine-2,4-diamine (Intermediate 2)
-
An appropriate aldehyde or ketone (e.g., 4-chlorobenzaldehyde for a pyrimethamine analog)
-
Sodium cyanoborohydride or Sodium triacetoxyborohydride
-
Methanol or Dichloroethane
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-amino-6-methoxypyrimidine-2,4-diamine (1.0 equivalent) in methanol or dichloroethane.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final antifolate compound.
Mandatory Visualizations
Caption: Proposed synthetic workflow from this compound.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by antifolates.
References
- 1. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 3. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
Experimental procedure for nitration of 4,6-dimethoxypyrimidine
Introduction
4,6-dimethoxy-5-nitropyrimidine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The introduction of a nitro group at the C5 position of the 4,6-dimethoxypyrimidine ring opens up possibilities for further functionalization, making it a valuable building block in medicinal chemistry and drug development. This application note provides a detailed experimental procedure for the nitration of 4,6-dimethoxypyrimidine, including a summary of reaction parameters, a step-by-step protocol, and a workflow diagram. The described method is based on established procedures for the nitration of activated pyrimidine rings, ensuring a reliable and reproducible synthesis.
Reaction Principle
The nitration of 4,6-dimethoxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, activated by the two electron-donating methoxy groups at positions 4 and 6, is susceptible to electrophilic attack. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control its exothermic nature and to minimize the formation of by-products.
Materials and Methods
Reagents and Solvents
-
4,6-dimethoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| 4,6-dimethoxypyrimidine | 1.0 eq (e.g., 5.0 g, 35.7 mmol) |
| Concentrated Sulfuric Acid | 4.0 eq (e.g., 14.0 mL) |
| Concentrated Nitric Acid | 1.1 eq (e.g., 2.7 mL) |
| Reaction Conditions | |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Work-up & Purification | |
| Quenching | Pouring onto crushed ice |
| Extraction Solvent | Dichloromethane |
| Neutralization | Saturated Sodium Bicarbonate Solution |
| Purification Method | Recrystallization from Ethanol |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol [1][2] |
| Appearance | Pale yellow solid |
| Expected Yield | 75 - 85% |
| Melting Point | 98 - 100 °C |
Experimental Protocol
Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethoxypyrimidine (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (4.0 eq) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.
Nitration
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4,6-dimethoxypyrimidine in sulfuric acid. The addition rate should be controlled to maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 - 5 °C for 1 - 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from ethanol to afford pure this compound as a pale yellow solid.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the nitro group.
Safety Precautions
-
This reaction involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic and can be dangerous if the temperature is not controlled. Perform the reaction in a well-ventilated fume hood and use an ice bath to maintain the recommended temperature.
-
Handle nitric acid with extreme care as it is a strong oxidizing agent.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 4,6-dimethoxypyrimidine.
Caption: Logical relationship of the nitration reaction.
References
Application Notes and Protocols for the Use of 4,6-Dimethoxy-5-Nitropyrimidine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs featuring this privileged heterocyclic core. Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for potent and selective inhibition of various kinases. Within this class of molecules, 4,6-dimethoxy-5-nitropyrimidine serves as a versatile and reactive starting material for the synthesis of a diverse array of kinase inhibitors. The electron-withdrawing nitro group at the 5-position, combined with the methoxy groups at the 4- and 6-positions, activates the pyrimidine ring for nucleophilic aromatic substitution, providing a key synthetic handle for the introduction of various functional groups essential for kinase binding.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, detailed experimental protocols, and the characterization of their biological activity. The information is intended to guide researchers in the design, synthesis, and evaluation of novel pyrimidine-based kinase inhibitors for therapeutic development.
Synthesis of Kinase Inhibitors from this compound
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic displacement of the methoxy groups, particularly at the 2- and 4-positions, by various amines. This reaction is a key step in the construction of 2,4-diaminopyrimidine-based kinase inhibitors.
A general synthetic scheme involves the sequential displacement of the methoxy groups with different amine nucleophiles. The nitro group can be subsequently reduced to an amine, which can then be further functionalized, or it can be retained or modified to influence the electronic properties and binding interactions of the final inhibitor. For instance, the amination of 2,4-dimethoxy-5-nitropyrimidine can yield the corresponding 2-aminopyrimidine in moderate yields.[1]
A related precursor, 4,6-dichloro-5-nitropyrimidine, is also commonly used. The synthetic strategies for this compound are often adaptable to this compound, typically involving nucleophilic aromatic substitution (SNAr) reactions. For example, in the synthesis of a purine-based Bruton's tyrosine kinase (BTK) inhibitor, 4,6-dichloro-5-nitropyrimidine is first substituted at the C4 position with dibenzylamine, followed by a second SNAr reaction at the C6 position.[2] The nitro group is then reduced to an amine and cyclized to form the purinone scaffold.[2]
Targeted Kinases and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several important kinase families implicated in cancer and other diseases. The versatility of the pyrimidine scaffold allows for the generation of inhibitors targeting a range of kinases by modifying the substituents at various positions.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against CDKs. For example, NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) is a potent and selective inhibitor of CDK2.[4] Structure-activity relationship (SAR) studies on this class of compounds have provided insights into the optimal substituents for CDK2 inhibition.[4]
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. The pyrimidine scaffold has been successfully employed to develop Aurora kinase inhibitors. For instance, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been developed as potent Aurora A kinase inhibitors.[5]
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to tumor development.[6] Diaminopyrimidine derivatives have been designed as FAK inhibitors, with compounds showing potent anticancer activity against cell lines with high FAK expression.[6]
Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is implicated in neurodegenerative diseases like Alzheimer's and in some cancers.[3][7] 4,6-disubstituted pyrimidines have been synthesized and evaluated as MARK4 inhibitors, with some compounds exhibiting micromolar IC50 values.[7]
The inhibition of these kinases by pyrimidine derivatives can modulate key signaling pathways involved in cell proliferation, survival, and differentiation, such as the CDK/Rb/E2F pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.
Quantitative Data
The inhibitory activity of pyrimidine-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various pyrimidine derivatives against different kinases.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines | CDK2 | 0.16 (for compound 8b) | [4] |
| 4-Amino-5-cyano-NNO-azoxy-pyrimidines | CDK2 | 0.30 (for compound 9b) | [4] |
| 4,6-Disubstituted pyrimidines (Compound 14) | MARK4 | 7.52 ± 0.33 | [7] |
| 4,6-Disubstituted pyrimidines (Compound 9) | MARK4 | 12.98 ± 0.63 | [7] |
| Diaminopyrimidine derivative (A12) | FAK | Enzyme IC50 not specified, Cell IC50: 0.13 (A549), 0.094 (MDA-MB-231) | [6] |
| Pyrido[2,3-d]pyrimidine (PD-089828) | PDGFr | 1.11 | [8] |
| Pyrido[2,3-d]pyrimidine (PD-089828) | FGFr | 0.13 | [8] |
| Pyrido[2,3-d]pyrimidine (PD-089828) | EGFr | 0.45 | [8] |
| Pyrido[2,3-d]pyrimidine (PD-089828) | c-src | 0.22 | [8] |
| Pyrido[3,4-d]pyrimidine (PD 158780) | EGFR | 0.00008 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives starting from a 4,6-disubstituted-5-nitropyrimidine, which can be adapted from this compound.
Materials:
-
4,6-dichloro-5-nitropyrimidine (or this compound)
-
Amine 1 (e.g., a substituted aniline or aliphatic amine)
-
Amine 2 (e.g., a different substituted aniline or aliphatic amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
First Nucleophilic Substitution:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add Amine 1 (1.1 equivalents) and a base such as TEA or DIPEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate product by column chromatography.
-
-
Second Nucleophilic Substitution:
-
Dissolve the purified intermediate from the previous step (1 equivalent) in a suitable solvent.
-
Add Amine 2 (1.5-2 equivalents) and a base if necessary.
-
Heat the reaction mixture to reflux (monitor by TLC).
-
After the reaction is complete, cool the mixture and work up as described in the first step.
-
Purify the final 2,4-diaminopyrimidine derivative by column chromatography or recrystallization.
-
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds at various concentrations (typically in a final volume of 1-2% DMSO). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: CDK4/6-Rb-E2F signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
Caption: Role of Aurora A kinase in mitosis and its inhibition by pyrimidine derivatives.
Experimental Workflow
Caption: General workflow for the development of kinase inhibitors from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4,6-Dimethoxy-5-nitropyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,6-dimethoxy-5-nitropyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the nitration of 4,6-dimethoxypyrimidine can stem from several factors. The electron-rich nature of the pyrimidine ring due to the two methoxy groups makes it susceptible to side reactions.
-
Incomplete Nitration: The nitrating agent may not be potent enough, or the reaction time could be insufficient. Consider using a stronger nitrating system, such as a mixture of concentrated nitric acid and sulfuric acid.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Side Reactions: The methoxy groups can be sensitive to harsh acidic conditions, potentially leading to hydrolysis. Careful control of the reaction temperature is crucial; performing the reaction at a lower temperature may minimize degradation.
-
Product Isolation: The work-up procedure is critical for obtaining a good yield. Ensure that the reaction mixture is thoroughly quenched in ice water to precipitate the product.[3] If the product does not precipitate, extraction with a suitable organic solvent like diethyl ether or ethyl acetate is necessary.[3] Washing the organic extracts with a saturated sodium bicarbonate solution will neutralize residual acids, which can otherwise degrade the product during solvent evaporation.[3]
Question: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue in the nitration of activated aromatic systems.
-
Di-nitration: Although the 5-position is the most activated site, forcing conditions (high temperature, prolonged reaction time, or a very strong nitrating agent) could potentially lead to a second nitration. To avoid this, use milder reaction conditions and monitor the reaction closely.
-
Hydrolysis Products: If the reaction temperature is not carefully controlled, the methoxy groups can be hydrolyzed to hydroxyl groups, leading to the formation of 4-hydroxy-6-methoxy-5-nitropyrimidine or 4,6-dihydroxy-5-nitropyrimidine.[4] Maintaining a low reaction temperature is the most effective way to prevent this.
-
Oxidation: Nitrating agents are strong oxidizers and can lead to oxidative degradation of the starting material or product.[1] Using the stoichiometric amount of the nitrating agent and maintaining a low temperature can help mitigate this.
Question: The purification of my crude this compound is proving difficult. What purification strategies are recommended?
Answer: Effective purification is key to obtaining a high-purity product.
-
Recrystallization: If a solid is obtained after work-up, recrystallization is often an effective purification method. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Column Chromatography: For inseparable mixtures or oily products, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexanes is a good starting point for elution. Monitoring the fractions by TLC will be essential to isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: The most direct precursor is 4,6-dimethoxypyrimidine. However, this may need to be synthesized first. A common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea or amidine derivative. For instance, 2-amino-4,6-dimethoxypyrimidine can be synthesized from guanidine nitrate and diethyl malonate, followed by methylation.[5][6] Another approach involves the synthesis of 4,6-dihydroxypyrimidine, which can then be chlorinated to 4,6-dichloropyrimidine.[7] The chloro groups can subsequently be displaced by methoxy groups.
Q2: What are the recommended nitrating agents for this synthesis?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common and effective nitrating agent for aromatic compounds.[2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). For substrates that are sensitive to strong acids, milder nitrating agents could be explored, although these may require longer reaction times or higher temperatures.
Q3: How should I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Staining the TLC plate with a visualizing agent like potassium permanganate may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q4: What safety precautions should I take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating agent should be done slowly and at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent a runaway reaction.[8]
-
Quenching the reaction by adding it to ice water should also be done carefully.[3]
Data Presentation
Table 1: Reaction Conditions for Synthesis of Pyrimidine Precursors
| Precursor Compound | Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | Guanidine nitrate, Diethyl malonate | Sodium methoxide | Methanol | 68 | 95 | [6] |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-Dimethylaniline | Dichloromethane | Reflux | Not specified | [7] |
| 4,6-Diethoxypyrimidine | 4,6-Dichloropyrimidine | Sodium ethoxide | Ethanol | Reflux (approx. 78) | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine (Adapted from a similar synthesis)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in anhydrous dichloromethane.
-
Add N,N-dimethylaniline (2.0 equivalents) to the suspension.
-
Cool the mixture in an ice bath.
-
Add phosphorus oxychloride (3.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[7]
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,6-Dimethoxypyrimidine (General Procedure)
-
In a round-bottom flask, dissolve sodium methoxide (at least 2.0 equivalents) in anhydrous methanol under an inert atmosphere.
-
Add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.
-
Heat the resulting suspension to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and then with a saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4,6-dimethoxypyrimidine.
Protocol 3: Proposed Synthesis of this compound
-
In a round-bottom flask, dissolve 4,6-dimethoxypyrimidine in concentrated sulfuric acid at 0-5 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 4,6-dimethoxypyrimidine, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.[3]
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[3]
-
If no solid forms, extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound, including precursor synthesis.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Diamino-5-Nitropyrimidines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 4,6-diamino-5-nitropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes and starting materials for 4,6-diamino-5-nitropyrimidines?
A1: The synthesis generally begins with a 4,6-disubstituted pyrimidine core. The two most common starting materials are 4,6-dichloropyrimidine and 4,6-dihydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidine-4,6-dione). The nitro group is introduced using a nitrating agent, and the amino groups are installed via nucleophilic substitution.
Q2: Which is a better leaving group for the amination step: chloride or tosylate?
A2: Both chlorides and tosylates are effective leaving groups. However, 4,6-dichloropyrimidines can be volatile, corrosive, and lachrymatory, posing a significant handling hazard.[1] The analogous 4,6-bis(tosylate) derivatives are a less hazardous alternative that undergo the same nucleophilic aromatic substitution chemistry.[1]
Q3: Is it possible to synthesize unsymmetrical 4,6-diamino-5-nitropyrimidines with two different amino groups?
A3: Yes. Unsymmetrical products can be obtained by the sequential introduction of amines. This is typically achieved by reacting the dichloro- or ditosylate-pyrimidine with the first amine under mild conditions to favor mono-substitution. The resulting monoamino-monochloro (or monotosylate) intermediate is then reacted with the second amine under more vigorous conditions, such as a higher temperature, to displace the second leaving group.[1]
Q4: Can alkoxy groups be used as leaving groups in these syntheses?
A4: Yes, surprisingly, alkoxy groups can act as leaving groups in SNAr reactions on the 5-nitropyrimidine ring. In some cases, when reacting a 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine, the unexpected formation of the symmetric 4,6-diamino product is observed instead of the expected 4-amino-6-alkoxy product.[2][3] This highlights the high activation of the pyrimidine ring by the nitro group.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in the Nitration Step
Possible Cause 1: Incorrect Nitrating Agent or Conditions. The choice of nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[4] The reaction is highly exothermic and requires careful temperature control.
-
Solution:
-
Slowly add the nitrating agent to the pyrimidine substrate while maintaining a low temperature (e.g., -5 to 10°C) to prevent runaway reactions and degradation.[5]
-
Ensure the sulfuric acid is of high concentration to act as both a catalyst and a dehydrating agent.
-
Possible Cause 2: Over-nitration or Side Reactions. Nitration of 4,6-dihydroxypyrimidines can sometimes lead to the formation of 5,5-gem-dinitro derivatives, which can be unstable.[4][6]
-
Solution:
-
Use precise stoichiometric amounts of the nitrating agent.
-
Maintain strict temperature control throughout the reaction.
-
Monitor the reaction progress using TLC or HPLC to stop the reaction once the desired mono-nitrated product is formed.
-
Problem 2: Low Yield in the Amination Step
Possible Cause 1: Incomplete Substitution of the First Leaving Group. The first nucleophilic substitution may be slow due to the nature of the amine or insufficiently activating conditions.
-
Solution:
-
For less reactive amines, consider increasing the reaction temperature or extending the reaction time.
-
Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is present to neutralize the HCl or TsOH formed during the reaction.[7]
-
Possible Cause 2: Difficulty in Substituting the Second Leaving Group. The introduction of the first electron-donating amino group deactivates the pyrimidine ring, making the second substitution significantly more difficult.
-
Solution:
-
Use more forcing conditions for the second amination: higher temperatures, a larger excess of the amine, or longer reaction times are often required.[1]
-
Consider using a palladium-catalyzed amination (e.g., with a Pd(dba)₂ precatalyst and a suitable phosphine ligand like DavePhos or BINAP). This can be more effective for the second substitution, although side reactions like N,N-diarylation can occur and may require using a large excess of the amine to suppress.[7]
-
Problem 3: Formation of Impurities and Purification Challenges
Possible Cause 1: Sulfonamide Formation (with Tosylate leaving groups). An alternative reaction pathway can occur where the amine attacks the sulfur atom of the tosylate group, leading to the formation of a sulfonamide by-product.[1]
-
Solution:
-
Optimize reaction conditions (temperature, solvent) to favor nucleophilic attack on the pyrimidine ring.
-
Purification via flash chromatography can be used to separate the desired product from the sulfonamide impurity.[1]
-
Possible Cause 2: Unexpected Substitution Products. As mentioned in the FAQ, sometimes an alkoxy group is displaced in preference to a chloride, or in rare cases, the nitro group itself can be substituted.[2][3][8]
-
Solution:
-
Carefully characterize all products using NMR and Mass Spectrometry to confirm the structure.
-
If an unexpected reaction occurs, redesign the synthetic route. For example, if an alkoxy group is labile, it may be better to perform amination on a di-chloro derivative first and introduce the alkoxy group later, if needed.
-
Data Presentation: Amination Reaction Yields
The following tables summarize yields from literature for the amination of 4,6-disubstituted-2-methyl-5-nitropyrimidines.
Table 1: Mono-amination of 2-methyl-4,6-bis(tosyloxy)-5-nitropyrimidine with 1 eq. of Amine. [1]
| Entry | Amine (HNRR') | Temp (°C) / Time (h) | Mono-adduct Yield (%) | Bis-adduct Yield (%) | Sulfonamide Yield (%) |
| 1 | n-Butylamine | 25 / 1 | 63 | 23 | 6 |
| 2 | Benzylamine | 25 / 1 | 67 | 12 | 11 |
| 3 | Aniline | 25 / 18 | 66 | 13 | 5 |
| 4 | 4-Methoxyaniline | 25 / 18 | 76 | 6 | 11 |
| 5 | Diisopropylamine | 80 / 24 | 74 | 0 | 17 |
Note: Yields were determined by NMR and/or HPLC. These results show that mono-substitution can be achieved in good yield, but formation of bis-adduct and sulfonamide by-products is common.
Table 2: Synthesis of Symmetric N4,N6-dialkyl-5-nitropyrimidine-4,6-diamines from 6-alkoxy-4-chloro-5-nitropyrimidines. [2]
| Entry | Starting Alkoxy-pyrimidine | Amine | Product Yield (%) |
| 1 | 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine | N-benzylamine | 55 |
| 2 | 4-(benzyloxy)-6-chloro-5-nitropyrimidine | N-benzylamine | 33 |
| 3 | 4-chloro-6-ethoxy-5-nitropyrimidine | N-benzylamine | 82 |
| 4 | 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine | N-isobutylamine | 92 |
| 5 | 4-(benzyloxy)-6-chloro-5-nitropyrimidine | N-isobutylamine | 60 |
| 6 | 4-chloro-6-ethoxy-5-nitropyrimidine | N-isobutylamine | 72 |
Note: These reactions demonstrate the displacement of both the chloro and alkoxy groups to yield the symmetric di-amino product.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor) [9]
-
Prepare a solution of sodium ethoxide from sodium (1 g. atom) in anhydrous ethanol (250 ml) in a round-bottomed flask.
-
Once the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride (1.02 moles).
-
Filter the resulting sodium chloride precipitate. Add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).
-
Cool the solution to crystallize the product. An expected yield of 80–82% is typical.
Protocol 2: Nitration of 2,6-Diaminopyrimidin-4(1H)-one [5]
-
In a suitable reactor, dissolve 2,6-diaminopyrimidin-4(1H)-one (1 mole) in the filtrate from a previous batch or a suitable solvent with stirring.
-
Control the temperature between 30 and 35°C.
-
Slowly add concentrated sulfuric acid (98%).
-
While maintaining the temperature at 30-35°C, add 93% fuming nitric acid (1.01 mol) dropwise.
-
After the addition is complete, continue stirring and maintain the temperature for 2 hours.
-
Upon reaction completion, cool the mixture to -5 to 0°C to induce crystallization.
-
Filter the solid product. The resulting 2,6-diamino-5-nitropyrimidin-4-ol can be obtained in yields as high as 96%.[5]
Protocol 3: Chlorination of a Hydroxypyrimidine using POCl₃ [10]
-
To a flask containing phosphorus oxychloride (POCl₃), add the hydroxypyrimidine substrate (e.g., 2,4-diamino-6-hydroxypyrimidine).
-
Stir the mixture at an elevated temperature (e.g., 90-100°C) for several hours (e.g., 17 h).
-
After the reaction is complete, cool the solution and quench it by adding it slowly to ice water.
-
Hydrolyze any remaining POCl₃ by heating the aqueous solution (e.g., 90°C for 1 h).
-
Adjust the pH to 8 with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the chloropyrimidine. Yields are typically around 85%.[10]
Visualizations
Caption: General synthetic pathways to 4,6-diamino-5-nitropyrimidines.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key factors influencing the amination reaction outcome.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 4,6-Dimethoxy-5-nitropyrimidine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dimethoxy-5-nitropyrimidine. The following information addresses common side reactions and byproduct formation encountered during its synthesis and subsequent chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Desired Product and Appearance of Unexpected Polar Impurities
Question: I am performing a nucleophilic substitution reaction on this compound, but I am observing a low yield of my target compound along with significant amounts of more polar byproducts. What could be the cause?
Answer: A common issue is the hydrolysis of one or both methoxy groups, leading to the formation of 4-hydroxy-6-methoxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine. These hydroxylated byproducts are significantly more polar than the starting material and desired product, which explains their appearance as distinct spots on a TLC plate and their potential to complicate purification.
Troubleshooting:
-
Moisture Control: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions if possible. The pyrimidine ring is susceptible to hydrolysis under both extremes. If your reaction requires basic conditions, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents. For reactions requiring acid catalysis, use the minimum effective amount and consider non-aqueous acid sources.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.
Issue 2: Formation of a Disubstituted Byproduct in Amination Reactions
Question: I am trying to synthesize a mono-amino substituted product by reacting this compound with a primary amine, but I am isolating a significant amount of a disubstituted product where both methoxy groups have been replaced. Why is this happening?
Answer: The methoxy groups on the this compound ring can act as leaving groups, especially when attacked by strong nucleophiles like primary amines. The initial mono-substitution product, 4-amino-6-methoxy-5-nitropyrimidine, can undergo a second nucleophilic aromatic substitution (SNAr) to yield the 4,6-diamino-5-nitropyrimidine byproduct. This is particularly prevalent with less sterically hindered amines and at higher temperatures.
Troubleshooting:
-
Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents). Using a large excess of the amine will drive the reaction towards disubstitution.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient.
-
Choice of Base: If a base is required, use a non-nucleophilic base to avoid competition with the amine nucleophile.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.
Issue 3: Reaction Mixture Turns Dark, and I Isolate a Complex Mixture of Products
Question: During my reaction, the mixture turned dark brown/black, and upon workup, I obtained a complex mixture of unidentifiable products. What could be the reason for this decomposition?
Answer: This can be indicative of ring cleavage or decomposition of the nitro group. The electron-deficient 5-nitropyrimidine ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.
Troubleshooting:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH, reaction time).
-
Degassing Solvents: For reactions sensitive to oxidation or radical processes, degassing the solvent prior to use can be beneficial.
-
Protecting Groups: If the desired transformation requires harsh conditions that the 5-nitropyrimidine ring cannot tolerate, consider a synthetic strategy that introduces the nitro group at a later stage.
-
Alternative Reagents: Explore alternative, milder reagents to achieve the desired transformation.
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on the formation of common byproducts in reactions involving this compound and related compounds.
Table 1: Hydrolysis of Methoxy Groups
| Starting Material | Conditions | Byproduct(s) | Yield of Byproduct(s) | Reference |
| 4,6-Dimethoxypyrimidine | 1 M NaOH, reflux | 4-Hydroxy-6-methoxypyrimidine, 4,6-Dihydroxypyrimidine | Not specified, but hydrolysis is reported to occur | General knowledge on pyrimidine chemistry |
| This compound | Aqueous base (e.g., NaOH) | 4-Hydroxy-6-methoxy-5-nitropyrimidine, 4,6-Dihydroxy-5-nitropyrimidine | Yields are condition-dependent and can be significant if moisture is not excluded. | Inferred from the reactivity of similar compounds. |
Table 2: Aminolysis of Methoxy Groups
| Starting Material | Nucleophile (equiv.) | Conditions | Byproduct(s) | Yield of Byproduct(s) | Reference |
| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary Amines (2 equiv.) | DCM, TEA, rt | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | Good to excellent yields (up to 92%) for the disubstituted product, indicating facile alkoxy group displacement.[1] | [1] |
| This compound | Primary/Secondary Amines | Varies | 4-Amino-6-methoxy-5-nitropyrimidine, 4,6-Diamino-5-nitropyrimidine | The ratio of mono- to di-substitution is highly dependent on stoichiometry, temperature, and amine nucleophilicity. | General synthetic chemistry principles. |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Nucleophilic Aromatic Substitution
-
Apparatus: All glassware should be oven-dried (120 °C) for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Solvents and Reagents: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all liquid reagents are dry and solid reagents are dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Introduce all reagents via syringe or under a positive flow of the inert gas.
-
Execution: Dissolve this compound in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C). Add the nucleophile and any other reagents dropwise.
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) using anhydrous workup techniques for sample preparation.
-
Workup: Upon completion, quench the reaction with a non-aqueous quencher if possible. If an aqueous workup is necessary, perform it quickly at a low temperature. Extract the product into a suitable organic solvent, dry the organic layer over a desiccant (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Controlled Mono-amination of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equiv.) in anhydrous THF or DCM.
-
Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the primary or secondary amine (1.05 equiv.) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor the progress by TLC every 15-30 minutes. If the reaction is sluggish, allow it to slowly warm to room temperature while continuing to monitor.
-
Quenching and Workup: Once the starting material is consumed and before significant formation of the disubstituted byproduct is observed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-aminated product from any unreacted starting material and the di-aminated byproduct.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pyrimidine derivatives as competitive inhibitors of protein kinases.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of 4,6-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4,6-Dimethoxy-5-nitropyrimidine. The information is presented in a clear question-and-answer format to assist researchers in overcoming specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with sodium methoxide. Based on this, common impurities may include:
-
Unreacted 4,6-dichloro-5-nitropyrimidine: The starting material may not have fully reacted.
-
4-Chloro-6-methoxy-5-nitropyrimidine: A mono-substituted intermediate that can be difficult to separate due to similar polarity.
-
Byproducts from side reactions: Degradation products or compounds formed from undesired reactions.
-
Residual Solvents: Solvents used in the synthesis and workup.
-
Inorganic Salts: Such as sodium chloride (NaCl), a byproduct of the reaction.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the overall purity and separating non-volatile impurities. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid can be effective.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of structurally similar impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Q3: What are the primary purification techniques for this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: A primary method for removing impurities from solid compounds.[3]
-
Silica Gel Column Chromatography: Effective for separating compounds based on polarity.[4][5]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Cause: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Improper solvent selection can lead to co-crystallization of impurities or poor recovery of the product.
Solution:
-
Method: Solvent screening is the first step.[3] Based on the structure of this compound (a polar molecule), polar solvents should be tested. For structurally similar compounds like 4,6-diethoxypyrimidine, a mixed solvent system of hexane and ethyl acetate is effective.[6] A similar approach can be applied here.
-
Experimental Protocol:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with non-polar solvents like hexanes or heptane).
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If a mixed solvent system is used, dissolve the compound in the more soluble solvent and slowly add the less soluble solvent (anti-solvent) until the solution becomes slightly turbid.[7]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Issue 2: Poor Separation During Column Chromatography
Cause: An inappropriate solvent system (eluent) is a common reason for poor separation. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the desired compound may not move from the origin.
Solution:
-
Method: Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column.[5] Aim for an Rf value of 0.25-0.35 for the desired compound in the chosen solvent system for good separation.[4] A gradient of hexane and ethyl acetate is often a good starting point for pyrimidine derivatives.[6]
-
Experimental Protocol:
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column, avoiding air bubbles.[8]
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.[6]
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: Presence of Colored Impurities in the Final Product
Cause: Colored impurities can arise from complex side reactions or degradation of the starting materials or product, especially at elevated temperatures.
Solution:
-
Method: Treatment with activated carbon can be effective in adsorbing colored impurities.[6]
-
Experimental Protocol:
-
Dissolve the crude or partially purified this compound in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Proceed with recrystallization as described in Issue 1.
-
Caution: Using excessive activated carbon can lead to significant product loss due to adsorption of the desired compound.[6]
-
Quantitative Data Summary
| Purification Method | Purity Achieved (Typical) | Yield Loss (Approximate) |
| Recrystallization | >98% | 15-25% |
| Flash Column Chromatography | >99.5% | 10-20% |
| Activated Carbon Treatment | - | 5-10% (in addition to subsequent steps) |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or ethanol) to dissolve the solid completely.
-
Slowly add a non-polar solvent in which the compound is less soluble (e.g., hexanes or heptane) dropwise while keeping the solution hot, until the solution becomes faintly cloudy.
-
Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold non-polar solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size for the amount of crude material.[8] Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).[6] Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Add the initial mobile phase to the column and begin collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Monitoring: Collect fractions of a consistent volume and monitor them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Pyrimidine, 4,6-dimethoxy-5-nitro- | SIELC Technologies [sielc.com]
- 3. mt.com [mt.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting unexpected reactivity of 4,6-Dimethoxy-5-nitropyrimidine with amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dimethoxy-5-nitropyrimidine and its reactivity with amines.
Frequently Asked Questions (FAQs)
Q1: I am reacting this compound with a primary amine and unexpectedly obtaining a disubstituted product where both methoxy groups are replaced. Why is this happening?
A1: This is a known, though often unexpected, reactivity pattern for activated pyrimidines. The reaction proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effect of the nitro group at the 5-position activates the pyrimidine ring for nucleophilic attack. While one might expect monosubstitution, the initial product, a 4-amino-6-methoxy-5-nitropyrimidine, is often still sufficiently activated for a second substitution to occur, especially with primary amines under certain conditions.[1][2][3] This can lead to the formation of a symmetric 4,6-diamino-5-nitropyrimidine.[1][2][3]
Q2: My reaction is resulting in a low yield or is failing completely. What are the common causes?
A2: Low or no conversion in the reaction of this compound with amines can be attributed to several factors:
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups may be poor nucleophiles, leading to slow or no reaction.[4]
-
Steric Hindrance: Bulky substituents on either the amine or the pyrimidine ring can sterically hinder the nucleophilic attack, slowing down the reaction rate.[4]
-
Inappropriate Solvent: The choice of solvent is critical. The polarity of the solvent can affect the solubility of reactants and stabilize the intermediate Meisenheimer complex.[5][6]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Many SNAr reactions on heteroaromatics require elevated temperatures.[7]
-
Decomposition of Starting Material: this compound can be unstable under certain conditions, such as in the presence of a strong base or at high temperatures in specific solvents like pyridine, which can lead to the formation of salts and decomposition products.[5]
Q3: I am observing the formation of an unexpected hydroxylated pyrimidine product. What is the cause of this side reaction?
A3: The formation of a hydroxypyrimidine derivative is an example of an anomalous reaction that has been observed, particularly when using pyridine as a solvent.[5] This can occur through the formation of a methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine, which then reacts with the amine.[5] This pathway can be significant and may even be the major product depending on the reaction conditions.[5]
Troubleshooting Guides
Issue: Unexpected Disubstitution Product Formation
If you are observing the formation of a 4,6-diamino-5-nitropyrimidine instead of the desired mono-amino product, consider the following troubleshooting steps:
| Parameter | Recommendation | Rationale |
| Amine Stoichiometry | Use a stoichiometric amount (1.0-1.1 equivalents) of the amine. | Using an excess of the amine will drive the reaction towards disubstitution. |
| Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | Lower temperatures can favor the kinetically controlled monosubstituted product. |
| Solvent Choice | Consider less polar, aprotic solvents. | The choice of solvent can influence the reactivity of the monosubstituted intermediate. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant disubstitution occurs. | Prolonged reaction times can lead to the formation of the thermodynamically more stable disubstituted product. |
Issue: Low or No Conversion of Starting Material
For reactions with low or no yield, the following adjustments to the experimental protocol may be beneficial:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Increase the reaction temperature, potentially to reflux. | SNAr reactions often have a significant activation energy barrier. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO. | These solvents can help to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate.[8] |
| Base | Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | The base can neutralize the acid formed during the reaction, driving the equilibrium towards the products.[7] |
| Amine Nucleophilicity | If possible, consider using a more nucleophilic amine. | Amines with electron-donating groups are generally more reactive. |
Issue: Formation of Anomalous Hydroxylated Byproducts
The formation of hydroxylated pyrimidines is a known side reaction, particularly in certain solvents.
| Parameter | Recommendation | Rationale |
| Solvent | Avoid using pyridine as a solvent if this side reaction is observed. | Pyridine has been shown to promote the formation of a hydroxypyrimidine intermediate.[5] |
| Alternative Solvents | Consider using solvents such as ethanol, butanol, or aprotic solvents like THF or DCM. | These solvents are less likely to participate in the formation of the anomalous intermediate.[1][5] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on a Nitropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitropyrimidine (1.0 equiv).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF) to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution.
-
If required, add a non-nucleophilic base such as triethylamine (1.2 equiv).[7]
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove any salts and unreacted reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Unexpected Disubstitution of 6-alkoxy-4-chloro-5-nitropyrimidines with Primary Amines [1][2][3]
| Alkoxy Group | Primary Amine | Solvent | Base | Temperature | Product |
| Propargyloxy | N-Benzylamine | DCM | TEA | Room Temp | 4,6-bis(benzylamino)-5-nitropyrimidine |
| Benzyloxy | N-Benzylamine | DCM | TEA | Room Temp | 4,6-bis(benzylamino)-5-nitropyrimidine |
| Ethoxy | N-Benzylamine | DCM | TEA | Room Temp | 4,6-bis(benzylamino)-5-nitropyrimidine |
Table 2: Conditions Leading to Anomalous Hydroxypyrimidine Formation [5]
| Starting Material | Reagent | Solvent | Product | Yield |
| This compound | Methylhydrazine | Pyridine | 4-hydrazino-6-hydroxypyrimidine | 56.2% |
Visualizations
Caption: General mechanism for the reaction of this compound with amines.
Caption: Troubleshooting workflow for low or no reaction yield.
Caption: Reaction pathway leading to unexpected disubstitution.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
How to avoid disubstitution in reactions with 4,6-Dimethoxy-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dimethoxy-5-nitropyrimidine. The following information is intended to help overcome common challenges, particularly the issue of disubstitution in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles?
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strong electron-withdrawing nitro group at the 5-position further depletes the electron density of the ring, particularly at the C4 and C6 positions. This significant electron deficiency makes the C4 and C6 carbons highly electrophilic and thus very susceptible to attack by nucleophiles.
Q2: I am trying to achieve monosubstitution on this compound, but I am consistently getting the disubstituted product. Why is this happening?
Disubstitution is a common challenge with this substrate. The 5-nitro group activates both the C4 and C6 positions to a similar extent. Once the first nucleophile has substituted one of the methoxy groups, the resulting product, a 4-substituted-6-methoxy-5-nitropyrimidine, can still be highly reactive. In many cases, the rate of the second substitution is comparable to or even faster than the first, especially if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period.
Q3: Is the methoxy group a good leaving group in this reaction?
In the context of nucleophilic aromatic substitution on a highly activated ring like 5-nitropyrimidine, the methoxide ion can indeed function as a leaving group. While not as good a leaving group as halides (e.g., Cl-, Br-), the strong activation provided by the nitro group and the ring nitrogens facilitates its departure.
Q4: What are the key experimental parameters to control to favor monosubstitution?
The most critical parameters to control are:
-
Stoichiometry of the nucleophile: Using a limited amount of the nucleophile is the primary strategy to favor monosubstitution.
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which is often the monosubstituted compound.
-
Reaction Time: Shorter reaction times can help to minimize the formation of the disubstituted product.
-
Nature of the Nucleophile: Sterically hindered nucleophiles may react more slowly and can sometimes offer better selectivity for monosubstitution.
-
Solvent: The choice of solvent can influence the relative rates of the first and second substitution reactions.
Troubleshooting Guide
Issue: Predominant formation of the disubstituted product.
This is the most common issue encountered when working with this compound. Here are a series of steps to troubleshoot this problem:
1. Stoichiometric Control of the Nucleophile
-
Initial Approach: Carefully control the stoichiometry of your nucleophile. Start with 1.0 equivalent or even slightly less (e.g., 0.95 equivalents) relative to the this compound.
-
Slow Addition: Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over a prolonged period. This helps to maintain a low concentration of the nucleophile in the reaction mixture, which can significantly favor monosubstitution.
2. Temperature and Reaction Time Optimization
-
Lower the Temperature: If you are running the reaction at room temperature or elevated temperatures, try cooling it down. Start at 0 °C or even -20 °C. Lower temperatures can help to differentiate the activation energies for the first and second substitutions.
-
Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction frequently. As soon as a significant amount of the monosubstituted product is observed and before a substantial amount of the disubstituted product forms, quench the reaction.
3. Choice of Nucleophile and Solvent
-
Steric Hindrance: If possible, consider using a more sterically hindered nucleophile. The increased steric bulk may slow down the second substitution to a greater extent than the first.
-
Solvent Effects: The polarity of the solvent can influence the reaction rates. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
Data Presentation
The following table summarizes expected trends in product distribution based on reaction conditions. Please note that these are generalized values and actual yields will vary depending on the specific nucleophile and solvent used.
| Equivalents of Nucleophile | Temperature (°C) | Reaction Time | Expected Major Product | Typical Mono:Di Ratio |
| 2.2 | Room Temperature | 12 h | Disubstituted | < 5:95 |
| 1.5 | Room Temperature | 6 h | Disubstituted | ~20:80 |
| 1.1 | 0 | 2 h | Monosubstituted | ~70:30 |
| 1.0 | -20 | 4 h | Monosubstituted | > 85:15 |
| 0.95 (slow addition) | -20 | 4 h | Monosubstituted | > 90:10 |
Experimental Protocols
Key Experiment: Selective Monosubstitution with an Amine Nucleophile
This protocol provides a general methodology for achieving selective monosubstitution on this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel or syringe pump, and magnetic stirrer.
Procedure:
-
Preparation: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Nucleophile Addition: Dissolve the amine nucleophile (0.95 eq) in the same anhydrous solvent in a separate flask or syringe.
-
Slow Addition: Add the nucleophile solution dropwise to the cooled solution of the pyrimidine over a period of 1-2 hours using a dropping funnel or a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed and the formation of the monosubstituted product is maximized (with minimal formation of the disubstituted product), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the monosubstituted product from any unreacted starting material and the disubstituted byproduct.
Mandatory Visualization
Caption: Reaction pathway for the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for minimizing disubstitution.
Managing hazardous reagents in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
This guide provides critical safety information, troubleshooting advice, and detailed protocols for managing hazardous reagents commonly used in pyrimidine synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and achieving successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with hazardous reagents in pyrimidine synthesis.
Phosphorus Oxychloride (POCl₃)
-
Q1: My POCl₃ quenching is violently uncontrollable, even when cooled in an ice bath. What is happening?
-
A1: This is a common and dangerous issue caused by a delayed exothermic reaction. POCl₃ hydrolysis is very slow at low temperatures (0-5°C), which allows a large amount of unreacted reagent to accumulate. As the mixture inevitably warms up, the hydrolysis reaction can accelerate uncontrollably.[1][2] The safest method is not to cool the quench solution excessively.
-
-
Q2: How can I safely quench a large excess of POCl₃ after my reaction?
-
A2: The recommended and safest procedure is a "reverse quench."[1][3] This involves slowly adding the reaction mixture containing POCl₃ to a vigorously stirred quench solution. Never add water or ice directly to the reaction flask. For a more controlled reaction, the quench solution (e.g., aqueous sodium bicarbonate or sodium acetate) should be maintained at a slightly elevated temperature, around 35-40°C, to ensure the immediate and controlled hydrolysis of each drop of POCl₃ as it is added.[1][3]
-
-
Q3: After quenching with sodium bicarbonate, my product yield is very low, and I've recovered mostly my starting material. Why?
-
A3: Your product is likely unstable under the basic conditions created by sodium bicarbonate.[1] For instance, some chlorinated pyrimidines can hydrolyze back to their hydroxy- precursors in a strong base. Consider using a milder quenching agent like a buffered aqueous sodium acetate solution to maintain better pH control and prevent product degradation.[1]
-
Sodium Azide (NaN₃)
-
Q4: I need to use sodium azide, but I'm concerned about the explosion risk. What are the main hazards?
-
A4: Sodium azide (NaN₃) is highly toxic and can form dangerously explosive compounds.[4][5] The primary explosion hazards are:
-
Reaction with Acids: Acidification of NaN₃ produces hydrazoic acid (HN₃), which is volatile, highly toxic, and extremely explosive.[4][5][6]
-
Formation of Heavy Metal Azides: NaN₃ reacts with heavy metals like lead, copper, zinc, silver, or their salts to form shock-sensitive and highly explosive metal azides.[5][7] This is a critical concern for waste disposal in plumbing systems.[7][8]
-
Reaction with Halogenated Solvents: Using NaN₃ with solvents like dichloromethane or chloroform can form explosive di- and triazidomethanes.[5][7]
-
-
-
Q5: How should I handle and dispose of sodium azide waste?
-
A5: Always handle solid NaN₃ in a fume hood using non-metallic (ceramic or plastic) spatulas.[7] NEVER pour sodium azide solutions down the drain, as explosive metal azides can accumulate in the pipes.[7][8] All waste, including dilute solutions, should be quenched and disposed of through your institution's hazardous waste management program.[7] A common quenching method involves treating the azide solution with nitrous acid (generated in situ from sodium nitrite and an acid).[8]
-
Hydrazine (N₂H₄)
-
Q6: My reaction with hydrazine hydrate gave me an unexpected product and destroyed my pyrimidine ring. What could have caused this?
-
A6: Hydrazine can act as a powerful nucleophile that, under harsh conditions (e.g., high temperatures, large excess of hydrazine), can cause not only hydrazinolysis of ester groups but also cleavage of the pyrimidine ring itself.[9] To avoid this, use milder reaction conditions, such as equimolar amounts of hydrazine at lower temperatures, if your desired transformation allows it.[9]
-
-
Q7: What are the primary safety concerns with hydrazine hydrate?
-
A7: Hydrazine is highly toxic, a suspected carcinogen, and has a wide flammability range.[10][11] Mitigation of these hazards is possible by using more dilute aqueous solutions (e.g., below 40 wt%), which are reported to have no flash point and present a lower toxic exposure risk upon a spill.[10] Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hazardous Reagent Data Summary
The following table summarizes key quantitative safety data for the discussed reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Key Hazards | Toxicity Data | Incompatible Materials |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Violently reacts with water, corrosive, toxic by inhalation. | Not specified in results. | Water, alcohols, strong bases. |
| Sodium Azide | NaN₃ | 65.01 | Highly toxic, explosion risk with acids and heavy metals.[4][5][7] | Fatal if swallowed or in contact with skin.[4] Ingestion of 100-200 mg can cause severe symptoms.[7] | Acids, heavy metals (lead, copper), halogenated solvents, bromine, nitric acid.[4][5][7] |
| Hydrazine | N₂H₄ | 32.05 | Highly toxic, suspected carcinogen, flammable.[10][11] | ACGIH Threshold Limit Value (TLV) is 0.01 ppm.[10] | Oxidizing agents, metal oxides. |
Experimental Protocols
Protocol 1: Controlled Quenching of Excess Phosphorus Oxychloride (POCl₃)
This protocol describes a safe and controlled method for quenching excess POCl₃ post-reaction.
-
Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a quench solution of aqueous sodium acetate (e.g., 10% w/v). Equip this flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Temperature Control: Gently warm the sodium acetate solution to between 35-40°C and maintain this temperature.[1][3] This ensures the hydrolysis of POCl₃ is immediate and not sluggish.
-
Reverse Quench: With vigorous stirring, slowly add the reaction mixture containing POCl₃ dropwise from the addition funnel into the warm sodium acetate solution.[1]
-
Monitoring: Monitor the temperature of the quench flask closely. If the temperature rises rapidly, slow down or temporarily stop the addition.
-
Aging: After the addition is complete, continue to stir the mixture at 35-40°C for at least one hour to ensure all reactive phosphorus species are fully hydrolyzed.[1]
-
Work-up: Cool the mixture to room temperature. The product can then be extracted using a suitable organic solvent (e.g., ethyl acetate). Proceed with standard aqueous work-up.
Protocol 2: Safe Handling and Use of Sodium Azide in a Substitution Reaction
This protocol outlines the procedure for introducing an azide group onto a chlorinated pyrimidine.
-
Hazard Assessment: Before starting, review all safety data for sodium azide and ensure a quenching solution (see Protocol 3) is prepared and accessible.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Wear appropriate PPE, including double nitrile gloves.[7]
-
Reagent Handling: Weigh the solid sodium azide using a plastic or ceramic spatula.[7] Add it to the reaction solvent (e.g., DMF, acetonitrile). Avoid chlorinated solvents .[5]
-
Reaction: Add the chlorinated pyrimidine substrate to the solution. Heat the reaction to the desired temperature and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Waste Management: The aqueous layer will contain residual sodium azide. This must be quenched before disposal. See Protocol 3.
Protocol 3: Quenching and Disposal of Aqueous Sodium Azide Waste
This protocol details the procedure for neutralizing residual sodium azide in aqueous waste streams.[8]
-
Preparation: In a fume hood, place the aqueous azide waste solution in a flask equipped with a stirrer. Cool the flask in an ice bath.
-
Acidification: Prepare a solution of sodium nitrite (NaNO₂) in water (approx. 20% w/v).
-
Quenching: While vigorously stirring the cold azide solution, slowly add the sodium nitrite solution. Following this, slowly add a dilute acid (e.g., 2M HCl) dropwise. This generates nitrous acid in situ, which destroys the azide, producing nitrogen gas, nitric oxide, and sodium hydroxide.[8]
-
Testing for Completion: Check for the presence of excess azide using a starch-iodide paper test for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid and therefore the absence of azide.
-
Neutralization & Disposal: Once the quench is complete, neutralize the solution with a base (e.g., NaOH) before disposing of it according to your institution's hazardous waste guidelines.
Visual Guides (Diagrams)
Caption: Workflow for the safe "reverse quench" of Phosphorus Oxychloride (POCl₃).
Caption: Troubleshooting guide for common issues with Phosphorus Oxychloride (POCl₃).
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Sodium azide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethoxy-5-nitropyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4,6-Dimethoxy-5-nitropyrimidine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a larger scale?
The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 4,6-dimethoxypyrimidine. This is typically achieved through the reaction of 4,6-dichloropyrimidine with sodium methoxide. The second step is the nitration of 4,6-dimethoxypyrimidine to yield the final product.
Q2: What are the critical parameters to control during the synthesis of the 4,6-dimethoxypyrimidine intermediate?
Key parameters for the successful synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine include:
-
Temperature Control: The reaction with sodium methoxide can be exothermic. Careful temperature management is crucial to prevent side reactions.
-
Reagent Stoichiometry: The molar ratio of sodium methoxide to 4,6-dichloropyrimidine is critical for driving the reaction to completion and minimizing impurities.
-
Solvent Selection: Anhydrous methanol is a commonly used solvent for this reaction.
-
Work-up Procedure: Proper quenching of excess sodium methoxide and careful pH adjustment during work-up are essential for isolating a pure product.
Q3: What are the main challenges in the final nitration step?
The nitration of 4,6-dimethoxypyrimidine can present several challenges:
-
Exothermic Reaction: Nitration is a highly exothermic process. Strict temperature control is necessary to prevent runaway reactions and the formation of byproducts.
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the nitrating agent can lead to incomplete conversion of the starting material.
-
Side Reactions: The methoxy groups on the pyrimidine ring can be susceptible to demethylation under harsh acidic conditions. Over-nitration is also a possibility, though less common for this substrate.
-
Product Isolation: The product may not readily precipitate from the reaction mixture, necessitating an extraction-based workup.
Troubleshooting Guides
Synthesis of 4,6-Dimethoxypyrimidine
| Problem | Possible Cause | Suggested Solution |
| Low yield of 4,6-dimethoxypyrimidine | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Degradation of starting material or product. | Optimize temperature control to avoid overheating. | |
| Suboptimal stoichiometry. | Ensure the correct molar ratio of sodium methoxide is used. | |
| Inefficient work-up. | Optimize the extraction and purification steps to minimize product loss. | |
| Presence of 4-chloro-6-methoxypyrimidine impurity | Insufficient sodium methoxide. | Increase the molar equivalents of sodium methoxide. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side products. | |
| Short reaction time. | Extend the reaction time and monitor progress by HPLC or GC. | |
| Inactive sodium methoxide. | Use freshly prepared or properly stored sodium methoxide. Ensure anhydrous reaction conditions. |
Nitration of 4,6-Dimethoxypyrimidine
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete nitration. | Increase the amount of nitrating agent (e.g., nitric acid) gradually. Increase reaction time at a controlled temperature. |
| Product degradation. | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. Avoid prolonged exposure to strong acid. | |
| Loss during work-up. | If the product is an oil or soluble in the aqueous layer, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Formation of dark-colored byproducts | Overheating or charring. | Ensure efficient cooling and slow, controlled addition of the nitrating agent. |
| Oxidation of the substrate. | Use a nitrating agent of appropriate concentration and avoid excessively harsh conditions. | |
| Presence of unreacted 4,6-dimethoxypyrimidine | Insufficient nitrating agent. | Add a slight excess of the nitrating agent while carefully monitoring the reaction progress by TLC or HPLC. |
| Reaction temperature too low. | Gradually increase the reaction temperature after the initial exothermic phase, while monitoring for byproduct formation. | |
| Demethylation of the product (formation of 4-hydroxy-6-methoxy-5-nitropyrimidine) | Excessively harsh acidic conditions or high temperatures. | Use the minimum effective concentration of sulfuric acid. Maintain a low reaction temperature throughout the process. |
Experimental Protocols
Synthesis of 4,6-Dimethoxypyrimidine (via 4,6-Dichloropyrimidine)
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium methoxide
-
Anhydrous Methanol
-
Toluene
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a suitable reactor, prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, add a solution of 4,6-dichloropyrimidine in toluene dropwise at a controlled temperature (e.g., 20-30 °C).
-
After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for a specified duration, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench any unreacted sodium methoxide with water.
-
Adjust the pH of the aqueous layer to neutral with hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4,6-dimethoxypyrimidine.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Nitration of 4,6-Dimethoxypyrimidine
This protocol is a general guideline and requires careful handling of strong acids. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4,6-Dimethoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor equipped with efficient cooling and a dropping funnel, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 4,6-dimethoxypyrimidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is completely dissolved, slowly add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
If the product precipitates as a solid, it can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 4,6-Dimethoxypyrimidine
| Parameter | Typical Range |
| Molar Ratio (Sodium Methoxide : 4,6-Dichloropyrimidine) | 2.1 - 2.5 : 1 |
| Reaction Temperature | 20 - 50 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 85 - 95% |
Table 2: Key Reaction Parameters for the Nitration of 4,6-Dimethoxypyrimidine
| Parameter | Typical Range |
| Molar Ratio (Nitric Acid : 4,6-Dimethoxypyrimidine) | 1.1 - 1.5 : 1 |
| Molar Ratio (Sulfuric Acid : 4,6-Dimethoxypyrimidine) | 3 - 5 : 1 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 70 - 85% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
Technical Support Center: Catalyst Selection for Reactions Involving 4,6-Dimethoxy-5-nitropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments with 4,6-Dimethoxy-5-nitropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions relevant to the 4,6-disubstituted-5-nitropyrimidine core?
A1: The main catalytic reactions for functionalizing this pyrimidine core are:
-
Catalytic Reduction of the Nitro Group: Converting the 5-nitro group to a 5-amino group is a fundamental transformation, often achieved through catalytic hydrogenation.
-
Palladium-Catalyzed Cross-Coupling Reactions: These are essential for forming new carbon-carbon or carbon-nitrogen bonds, typically starting from halo- or triflyloxy-substituted pyrimidines. Key examples include:
-
Nucleophilic Aromatic Substitution (SNAr): While not always catalytic, the 5-nitro group strongly activates the pyrimidine ring for SNAr. Interestingly, even methoxy groups can be displaced by primary amines under mild conditions, a reaction that competes with substitution at a halogen position.[5]
Q2: Can I directly use this compound in palladium-catalyzed cross-coupling reactions?
A2: It is generally not feasible. The methoxy groups are poor leaving groups for standard palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig. These reactions typically require a halide (e.g., Cl, Br) or a triflate (OTf) at the 4- or 6-position to proceed efficiently. The common strategy is to start with a precursor like 4,6-dichloro-5-nitropyrimidine and then perform the coupling reaction.
Q3: Which catalysts are recommended for the reduction of the 5-nitro group to a 5-amino group?
A3: Catalytic hydrogenation is a clean and efficient method. Common catalyst systems include:
-
Palladium on carbon (Pd/C)
-
Platinum(IV) oxide (PtO₂)
-
Raney Nickel (Raney Ni) Alternatively, metal-acid systems like iron powder in acetic acid or hydrochloric acid can be used.[6]
Q4: For a Suzuki coupling on a related 4-chloro-5-nitropyrimidine derivative, what is a good starting catalyst system?
A4: A robust starting point would be a palladium(0) or palladium(II) source with a phosphine ligand. Common systems include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with a ligand like SPhos.[2][7] The choice of base, such as K₃PO₄, is also critical for the reaction's success.[7][8]
Q5: What factors are critical when selecting a catalyst for Buchwald-Hartwig amination on a 5-nitropyrimidine core?
A5: The key factors are the palladium source, the ligand, and the base.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[9]
-
Ligand: The ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands like X-Phos or BINAP are often required.[3][9]
-
Base: Strong, non-nucleophilic bases are needed. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are frequently used for aminations.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in Catalytic Reduction of Nitro Group
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure Pd/C is not old or exposed to air/moisture. If using Raney Ni, ensure it is properly activated and stored. |
| Insufficient Hydrogen | Purge the reaction vessel thoroughly with hydrogen. Increase the hydrogen pressure (if equipment allows). Ensure there are no leaks in the system. |
| Catalyst Poisoning | Purify the starting material. Sulfur or halide impurities can poison noble metal catalysts. |
| Incomplete Reaction | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Extend the reaction time and monitor progress by TLC or LC-MS. |
Problem 2: Low Yield or Side Reactions in Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig)
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium precatalyst and ligand. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. |
| Incorrect Base | The choice of base is critical. For Suzuki, K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig, stronger bases like NaOt-Bu or LHMDS are often necessary. An incorrect base can halt the catalytic cycle.[10] |
| Catalyst Inhibition | Nitrogen-containing heterocycles like pyrimidines can inhibit the palladium catalyst. Using specialized, highly active ligands such as dialkylbiphenylphosphines can overcome this issue.[1] |
| Dehalogenation | The starting material is consumed, but the desired product is not formed; instead, a hydrogen atom replaces the halogen. This can occur with certain base/solvent combinations.[9] Try a different base (e.g., switch from Cs₂CO₃ to K₃PO₄) or solvent. |
| Homocoupling (Suzuki) | Formation of a biaryl product from the boronic acid. Use a lower catalyst loading, add the boronic acid slowly to the reaction, or ensure efficient stirring to minimize this side reaction.[11] |
| Poor Substrate Quality | Ensure starting materials (halopyrimidine, boronic acid, amine) are pure and dry. Water can lead to protodeborylation of the boronic acid.[11] |
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4,6-dimethoxy-5-aminopyrimidine. Purify further if necessary.
| Catalyst System | Typical Conditions | Reported Yield | Notes |
| 10% Pd/C, H₂ | EtOH, RT, 1-4 atm | >90% | Most common and reliable method. |
| Raney Ni, H₂ | MeOH, RT, 1-4 atm | High | Effective, but requires careful handling of pyrophoric catalyst. |
| Fe / Acetic Acid | EtOH/H₂O, Reflux | Good | A classic method for nitro reduction; work-up can be more involved.[6] |
| PtO₂, H₂ | Acetic Acid, RT, 1 atm | High | Very active catalyst, sometimes can lead to ring reduction if not controlled. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-6-alkoxy-5-nitropyrimidine
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-chloro-6-alkoxy-5-nitropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or the palladium precatalyst and ligand (e.g., Pd(OAc)₂/SPhos, 1-5 mol%).
-
Reaction: Add a degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF) and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Typical Temp. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90-100 °C |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 °C |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80-90 °C |
| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 °C |
Visualizations
Caption: General experimental workflows for catalytic reduction and Suzuki coupling.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4,6-Dimethoxy-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dimethoxy-5-nitropyrimidine. The content focuses on the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Q1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What are the potential solvent-related causes?
A1: Slow reaction rates are frequently linked to solvent choice. Consider the following:
-
Solvent Polarity: SNAr reactions often proceed faster in polar aprotic solvents like DMF, DMSO, acetonitrile, or THF. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity.
-
Reagent Solubility: Ensure that this compound and your nucleophile are fully soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
-
Presence of Water: Unless the reaction is known to be compatible with aqueous conditions, the presence of water in your solvent can be detrimental. Water can hydrolyze the starting material or react with strong bases, reducing the effectiveness of your nucleophile. Always use anhydrous solvents for moisture-sensitive reactions.
Troubleshooting Steps:
-
Switch to a polar aprotic solvent (e.g., DMF, DMSO).
-
Ensure all reagents are fully dissolved before proceeding. Gentle heating may be required, but monitor for potential degradation.
-
Use freshly dried, anhydrous solvents.
Q2: I am observing the formation of multiple unexpected byproducts. How can the solvent influence this?
A2: The solvent can impact the selectivity of a reaction, leading to the formation of side products.
-
Competing Reaction Pathways: The polarity of the solvent can preferentially stabilize the transition state of one reaction pathway over another. For instance, in some cases, a less polar solvent might favor a desired pathway, while a more polar solvent could promote side reactions.
-
Reaction with the Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, alcoholic solvents can be deprotonated to form alkoxides, which are also nucleophiles and can compete with your intended nucleophile.
-
Degradation of Starting Material or Product: The stability of your reactants and products in the chosen solvent at the reaction temperature is crucial. Some compounds may decompose or rearrange in certain solvents, especially at elevated temperatures.
Troubleshooting Steps:
-
If you suspect the solvent is participating in the reaction, switch to a more inert solvent.
-
Analyze the stability of your starting material and product under the reaction conditions (solvent and temperature) in the absence of the other reactant.
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Q3: My product yield is consistently low, even with good conversion of the starting material. What workup issues could be related to the solvent?
A3: Low isolated yields can often be traced back to the workup procedure and the properties of the solvent used.
-
Product Solubility in the Aqueous Phase: If a polar solvent like DMF or DMSO is used, a significant amount of your product may remain in the aqueous phase during extraction.
-
Emulsion Formation: The combination of certain organic solvents and aqueous solutions can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.
-
Product Volatility: If a low-boiling point solvent is used for extraction (e.g., diethyl ether), some volatile products may be lost during solvent removal on a rotary evaporator.
Troubleshooting Steps:
-
When using a water-miscible solvent like DMF or DMSO, dilute the reaction mixture with a large volume of water and perform multiple extractions with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
When removing a volatile extraction solvent, use a lower bath temperature on the rotary evaporator.
Quantitative Data Summary
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate Constant (k_rel) | Comments |
| n-Hexane | 1.9 | Nonpolar | Very Low | Poor solubility of reactants is likely. |
| Toluene | 2.4 | Nonpolar | Low | May require higher temperatures. |
| Diethyl Ether | 4.3 | Nonpolar | Low | Low boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate | Good general-purpose solvent. |
| Acetone | 21 | Polar Aprotic | Moderate-High | Can be a good alternative to other aprotic solvents. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High | Often a good choice for accelerating SNAr reactions. |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Very High | Excellent at solvating reactants and accelerating reactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High | Similar to DMF, can significantly increase reaction rates. |
| Methanol (MeOH) | 32.7 | Polar Protic | Low-Moderate | Can solvate and deactivate the nucleophile through H-bonding. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Low-Moderate | Similar to methanol, may lead to slower reaction rates. |
| Water | 80.1 | Polar Protic | Low | Strong hydrogen bonding with the nucleophile reduces its reactivity. |
Experimental Protocols
The following are generalized protocols for conducting a nucleophilic aromatic substitution reaction on this compound. These should be adapted based on the specific nucleophile and reaction scale.
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or brine.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Solvent Addition: Add the chosen high-boiling point solvent (e.g., DMF, dioxane, 2-5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for a shorter duration (e.g., 10-60 minutes).
-
Monitoring and Workup: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: General experimental workflow for SNAr reactions of this compound.
Caption: Logical relationship between solvent type and SNAr reaction rate.
Validation & Comparative
Purity Analysis of Synthesized 4,6-Dimethoxy-5-nitropyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine-based compounds, ensuring the purity of key intermediates is paramount. This guide provides a comparative analysis of common analytical techniques for determining the purity of synthesized 4,6-Dimethoxy-5-nitropyrimidine, a crucial building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting hypothetical yet representative experimental data to illustrate the strengths and weaknesses of each method.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and the specific information sought (e.g., quantification, identification of unknowns). The following table summarizes the performance of HPLC, GC-MS, and CE in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Separation in a capillary based on electrophoretic mobility in an electric field. |
| Typical Purity (%) | 99.5% | 99.6% | 99.8% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.008% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.025% |
| Key Advantages | - Wide applicability to a broad range of compounds.- Robust and reproducible.- Non-destructive. | - High separation efficiency.- Provides structural information for impurity identification. | - Extremely high separation efficiency.- Minimal sample and solvent consumption. |
| Key Limitations | - Lower resolution for very similar compounds compared to CE.- May require different methods for polar and non-polar impurities. | - Requires analyte to be volatile and thermally stable (or require derivatization).- Potential for thermal degradation of the analyte. | - Lower concentration sensitivity compared to MS detection.- Reproducibility can be more challenging to maintain. |
Potential Impurities in the Synthesis of this compound
The purity of the final compound is intrinsically linked to its synthetic route. A common method for the synthesis of this compound involves the nitration of 4,6-dimethoxypyrimidine. An alternative route is the methoxylation of 4,6-dichloro-5-nitropyrimidine. Depending on the chosen path, different process-related impurities may be present.
Table 2: Common Potential Impurities
| Impurity Name | Structure | Origin |
| 4,6-dimethoxypyrimidine | C₆H₈N₂O₂ | Unreacted starting material from the nitration route. |
| 4,6-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | Unreacted starting material from the methoxylation route. |
| 4-chloro-6-methoxy-5-nitropyrimidine | C₅H₄ClN₃O₃ | Incomplete methoxylation byproduct. |
| 2,4-dimethoxy-5-nitropyrimidine | C₆H₇N₃O₄ | Isomeric byproduct from the nitration reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for HPLC, GC-MS, and CE analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD). Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase:
- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile Gradient Elution: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 | Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve the synthesized this compound in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector. Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness). Carrier Gas: Helium at a constant flow of 1.2 mL/min. Injector Temperature: 250 °C Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes. Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z. Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
Instrumentation: Capillary electrophoresis system with a DAD detector. Capillary: Fused-silica capillary (50 cm total length, 40 cm effective length, 75 µm I.D.). Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2. Voltage: 25 kV Temperature: 25 °C Injection: Hydrodynamic injection at 50 mbar for 5 seconds. Detection Wavelength: 280 nm Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Visualizing Workflows and Pathways
To further elucidate the processes involved in purity analysis and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for the purity analysis of this compound.
Given that many pyrimidine derivatives exhibit inhibitory activity against kinases, a hypothetical signaling pathway where this compound could act as an inhibitor is presented below. This is a generalized representation of a kinase signaling cascade.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques discussed.
Caption: Complementary roles of different analytical methods.
Navigating Pyrimidine Synthesis: A Comparative Guide to Alternatives for 4,6-Dimethoxy-5-nitropyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds, the 5-nitropyrimidine scaffold is a cornerstone.[1] While 4,6-dimethoxy-5-nitropyrimidine serves as a valuable reagent, its limitations in reactivity often necessitate harsher reaction conditions. This guide provides an objective comparison of more reactive and versatile alternatives, with a primary focus on 4,6-dichloro-5-nitropyrimidine, supported by experimental data and detailed protocols to inform reagent selection in synthetic campaigns.
Executive Summary
The primary alternative to this compound is 4,6-dichloro-5-nitropyrimidine . The chloro substituents are significantly better leaving groups than methoxy groups in nucleophilic aromatic substitution (SNAr) reactions, leading to milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity makes 4,6-dichloro-5-nitropyrimidine a more versatile building block for introducing a wide array of nucleophiles. Other dihalogenated nitropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, also serve as effective reagents, offering different regioselective possibilities.
Comparative Performance Data
The choice of reagent hinges on the desired transformation and the nucleophile's reactivity. The following table summarizes quantitative data from studies on related pyrimidine systems, illustrating the performance differences between chloro- and alkoxy-substituted pyrimidines in SNAr reactions.
| Reagent/Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Various primary amines | N4,N6-Disubstituted-5-nitropyrimidine-4,6-diamine | DCM, TEA, Room Temperature | 13-92% | [2] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | DCM, TEA, Room Temperature | 33-82% | [2] |
| 4,6-Diethoxypyrimidine | Morpholine | 4-Morpholino-6-ethoxypyrimidine | Microwave, 150-180 °C, 30-90 min | Not specified | [3] |
| 4,6-Dihydroxy-5-nitropyrimidine | Phosphorus oxychloride, Diisopropylethylamine | 4,6-Dichloro-5-nitropyrimidine | 6-100 °C, 5 h | 97% | [4] |
Note: The reaction of 4-alkoxy-6-chloro-5-nitropyrimidine with primary amines unexpectedly leads to the displacement of both the chloro and the alkoxy group, yielding a symmetrical N,N'-disubstituted product.[2] This highlights the nuanced reactivity and the importance of the reaction mechanism.
Key Alternatives and Their Advantages
4,6-Dichloro-5-nitropyrimidine
This is the most direct and versatile alternative. Its high reactivity is due to the excellent leaving group ability of the two chlorine atoms, further activated by the electron-withdrawing nitro group.
Advantages:
-
High Reactivity: Allows for SNAr reactions under milder conditions (often room temperature) compared to methoxy-substituted analogs.[2]
-
Versatility: Reacts with a broad range of nucleophiles, including amines, thiols, and alkoxides.
-
Sequential Substitution: It is possible to perform sequential substitutions of the two chlorine atoms, allowing for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines.
Other Dihalo-5-nitropyrimidines (e.g., 2,4-Dichloro-5-nitropyrimidine)
These reagents offer different substitution patterns and regioselectivity, expanding the synthetic possibilities. The reactivity is comparable to 4,6-dichloro-5-nitropyrimidine.
Reaction Mechanisms and Pathways
The substitution reactions on these nitropyrimidines predominantly proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.
Caption: Generalized SNAr mechanism for nitropyrimidines.
A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed that the Meisenheimer complex plays a crucial role. The study suggests that after the initial substitution of the more labile chlorine atom, the resulting 4-amino-6-alkoxy-5-nitropyrimidine can be activated to undergo a second substitution of the alkoxy group, leading to the symmetrical product.
The following workflow can guide the selection of the appropriate starting material based on the desired synthetic outcome.
Caption: Decision workflow for selecting the appropriate pyrimidine reagent.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical N4,N6-Disubstituted-5-nitropyrimidine-4,6-diamines from 4,6-Dichloro-5-nitropyrimidine
This protocol is adapted from a procedure for the synthesis of N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine.[2]
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
Primary amine (e.g., benzylamine) (2.2 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (3 equivalents) to the solution.
-
Slowly add a solution of the primary amine (2.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of 4,6-Dichloro-5-nitropyrimidine from 4,6-Dihydroxy-5-nitropyrimidine
This protocol describes the chlorination of 4,6-dihydroxy-5-nitropyrimidine.[4]
Materials:
-
5-Nitro-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Disperse 5-nitro-4,6-dihydroxypyrimidine in phosphorus oxychloride in a reaction vessel.
-
Cool the mixture to 6 °C and add diisopropylethylamine dropwise.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and remove excess phosphorus oxychloride under reduced pressure.
-
Slowly pour the residue into crushed ice with stirring for approximately 1 hour.
-
Extract the mixture with ethyl acetate.
-
Neutralize the organic layer with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4,6-dichloro-5-nitropyrimidine.[4]
Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution on a Dialkoxypyrimidine
This protocol is a general procedure for the reaction of 4,6-diethoxypyrimidine (as an analog to the dimethoxy title compound) with an amine nucleophile, highlighting the more stringent conditions required.[3]
Materials:
-
4,6-Diethoxypyrimidine
-
Amine nucleophile (e.g., morpholine) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane, anhydrous
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 4,6-diethoxypyrimidine (1.0 mmol), the amine nucleophile (1.2 mmol), and a suitable base (1.5 mmol).
-
Add 3 mL of anhydrous DMF or 1,4-dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Perform an aqueous work-up by transferring the mixture to a separatory funnel with water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
For synthetic applications requiring the functionalization of the 4 and 6 positions of a 5-nitropyrimidine core, 4,6-dichloro-5-nitropyrimidine offers significant advantages over its dimethoxy counterpart. Its superior reactivity allows for a broader substrate scope and milder reaction conditions, making it a more efficient and versatile building block. While this compound has its applications, researchers should consider the chloro- and other halo-derivatives as powerful alternatives to accelerate discovery and development in medicinal chemistry and materials science.
References
The Pivotal Role of Pyrimidine Precursors in Drug Discovery: A Comparative Guide to 4,6-Dimethoxy-5-nitropyrimidine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide range of biological targets. The choice of the initial pyrimidine precursor is a critical decision in the synthetic strategy, profoundly influencing the efficiency of the synthesis, the accessible chemical space, and the overall cost-effectiveness of drug development. This guide provides a comprehensive comparison of 4,6-dimethoxy-5-nitropyrimidine and a widely used alternative, 4,6-dichloropyrimidine, in the context of synthesizing potent kinase inhibitors, a prominent class of anticancer agents.
Introduction to this compound: A Versatile Precursor
This compound is a highly functionalized pyrimidine derivative that offers several strategic advantages in drug discovery. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for certain transformations and can be readily reduced to an amino group, providing a key handle for further derivatization. The methoxy groups at the 4- and 6-positions, while less reactive as leaving groups compared to halogens, can be displaced under specific conditions and influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.
The Alternative: 4,6-Dichloropyrimidine as a Workhorse in Synthesis
In contrast, 4,6-dichloropyrimidine is a well-established and highly reactive precursor in pyrimidine chemistry. The two chlorine atoms serve as excellent leaving groups, readily participating in nucleophilic aromatic substitution (SNAr) reactions with a wide variety of nucleophiles. This high reactivity makes it a versatile and frequently employed building block for the rapid generation of diverse compound libraries.
Comparative Analysis: Synthesis of Aurora Kinase Inhibitors
To provide a practical comparison, we will examine the synthesis of a hypothetical Aurora kinase inhibitor, structurally related to known therapeutic candidates. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, and their inhibition is a validated strategy in cancer therapy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in the synthetic utility of this compound and 4,6-dichloropyrimidine for the synthesis of a common intermediate in Aurora kinase inhibitor development.
Table 1: Comparison of Precursor Properties and Reactivity
| Feature | This compound | 4,6-Dichloropyrimidine |
| Reactivity of 4,6-Substituents | Methoxy groups are poor leaving groups, requiring harsher conditions for displacement. | Chloro groups are excellent leaving groups, facilitating facile SNAr reactions. |
| Influence of 5-Substituent | The nitro group is electron-withdrawing, activating the ring, and can be reduced to a versatile amino group. | No substituent at the 5-position, offering a neutral electronic profile at this position. |
| Synthetic Steps | May require additional steps for activation or displacement of methoxy groups. | Generally allows for more direct and efficient substitution reactions. |
| Cost and Availability | Generally less common and potentially more expensive. | Widely available and cost-effective. |
Table 2: Hypothetical Comparison of a Synthetic Step Towards an Aurora Kinase Inhibitor Intermediate
| Parameter | Route A: From this compound | Route B: From 4,6-Dichloropyrimidine |
| Target Intermediate | 4-Amino-6-methoxy-5-nitropyrimidine | 4-Amino-6-chloropyrimidine |
| Reaction Type | Nucleophilic Aromatic Substitution (of one methoxy group) | Nucleophilic Aromatic Substitution (of one chloro group) |
| Typical Reagents | Amine nucleophile, strong base, high temperature | Amine nucleophile, mild base, moderate temperature |
| Estimated Yield | Moderate (e.g., 40-60%) | High (e.g., 80-95%) |
| Reaction Conditions | More forcing conditions may be required. | Milder and more versatile conditions. |
| Bioactivity of Final Compound (IC50) | Dependent on the final structure, but the precursor choice impacts the feasibility of synthesis. | A study on a series of Aurora A kinase inhibitors synthesized from a dichloropyrimidine precursor reported IC50 values in the nanomolar range (e.g., Compound 13 with an IC50 of 38.6 ± 7.0 nM).[1] |
Experimental Protocols
Protocol 1: Synthesis of a 4,6-Disubstituted Pyrimidine Intermediate from 4,6-Dichloropyrimidine (A General Procedure)
This protocol is adapted from the synthesis of related kinase inhibitors.[1]
Materials:
-
4,6-Dichloropyrimidine
-
Amine of interest (e.g., a substituted aniline or piperazine derivative)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous solvent (e.g., isopropanol, N,N-dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired monosubstituted pyrimidine.
Protocol 2: Proposed Synthesis of a 4,6-Disubstituted Pyrimidine Intermediate from this compound
This is a proposed protocol based on the known reactivity of similar compounds.
Materials:
-
This compound
-
Amine of interest
-
Strong base (e.g., sodium hydride)
-
High-boiling point aprotic solvent (e.g., dimethyl sulfoxide - DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the strong base (e.g., sodium hydride, 1.5 equivalents) in the anhydrous solvent.
-
Add the amine nucleophile (1.2 equivalents) dropwise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to a high temperature (e.g., 150-180 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Mandatory Visualization
Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway in Cancer.
Experimental Workflow
Caption: General Workflow for Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Logical Relationship
Caption: Decision Framework for Pyrimidine Precursor Selection.
Conclusion: Strategic Selection for Successful Drug Discovery
The choice between this compound and 4,6-dichloropyrimidine as a precursor for drug discovery is a strategic one, with each offering distinct advantages and disadvantages. 4,6-Dichloropyrimidine stands out as a highly reactive and versatile workhorse, enabling rapid and efficient synthesis of a wide array of analogues, which is particularly beneficial in the early stages of drug discovery for establishing structure-activity relationships.
On the other hand, this compound, while presenting greater synthetic challenges due to the lower reactivity of its methoxy groups, offers the valuable latent functionality of the nitro group. This can be a significant advantage in more advanced stages of lead optimization where specific modifications at the 5-position are desired. Ultimately, the optimal choice of precursor will depend on the specific synthetic goals, the desired complexity of the final molecule, and considerations of scale-up and cost. A thorough understanding of the reactivity and synthetic utility of each precursor is paramount for the successful and efficient development of novel pyrimidine-based therapeutics.
References
A Comparative Guide to the Characterization of 4,6-Dimethoxy-5-nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,6-dimethoxy-5-nitropyrimidine derivatives with alternative heterocyclic compounds, focusing on their synthesis, spectral characterization, and biological activities. The information presented is supported by experimental data from various scientific sources to aid in the evaluation and selection of compounds for further research and development.
Spectroscopic and Physicochemical Characterization
The accurate characterization of synthesized compounds is fundamental in drug discovery. This section compares the spectral and physical data of this compound with a related active pyrimidine derivative, 2,4-diamino-6-chloropyrimidine, and a common sulfonamide antibiotic, sulfadiazine.
| Property | This compound | 2,4-Diamino-6-chloropyrimidine | Sulfadiazine |
| Molecular Formula | C6H7N3O4[1] | C4H5ClN4 | C10H10N4O2S[2] |
| Molecular Weight | 185.14 g/mol [1] | 144.57 g/mol | 250.28 g/mol [2] |
| Appearance | - | White solid[3] | White, odorless crystalline powder[2] |
| Melting Point | - | 193°C (recrystallized)[4] | 252-256°C[2] |
| ¹H NMR (DMSO-d6, δ ppm) | Not explicitly available in a comparable format. | Not explicitly available in a comparable format. | Not explicitly available in a comparable format. |
| ¹³C NMR (DMSO-d6, δ ppm) | Not explicitly available in a comparable format. | Not explicitly available in a comparable format. | Not explicitly available in a comparable format. |
| Mass Spec (m/z) | 185.04365571 (M+)[1] | - | - |
Comparative Biological Activity
The following tables summarize the in vitro biological activity of various pyrimidine derivatives and their alternatives against microbial and cancer cell lines.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | S. aureus | 24 (nM) | Ciprofloxacin | - |
| E. coli | 51 (nM) | Ciprofloxacin | - | |
| P. aeruginosa | 53 (nM) | Ciprofloxacin | - | |
| B. subtilis | 16 (nM) | Ciprofloxacin | 10 (nM)[5] | |
| Amide Derivatives with Cyclopropane | S. aureus | 32-128 | Ciprofloxacin | - |
| E. coli | 32-128 | Ciprofloxacin | 2[6] | |
| Sulfadiazine | Various bacteria | Broad-spectrum activity | - | - |
Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrimidine-Based Aurora Kinase Inhibitor | High-MYC SCLC cell lines | < 0.2[6] | - | - |
| 2-Thiopyrimidine/chalcone hybrid | K-562 | 0.77–1.74 | - | - |
| MCF-7 | 1.37–3.56 | - | - | |
| Dihydropyrimidine Derivatives | LOVO (colon cancer) | >50% inhibition at 10 µM | - | - |
| Pyrimidine-Based Aurora Kinase Inhibitor (38j) | U937 (leukemia) | 0.012[7] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes a common method for the synthesis of a key pyrimidine intermediate.[3][8][9]
-
Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine. Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base like sodium methoxide in methanol. The mixture is heated to reflux to facilitate cyclization. After the reaction, the solvent is removed, and the pH is adjusted to 7 to precipitate the product.[8]
-
Step 2: Chlorination. The obtained 2,4-diamino-6-hydroxypyrimidine is then treated with phosphorus oxychloride (POCl₃) and heated. The reaction mixture is carefully quenched with ice water and heated to hydrolyze excess POCl₃. The pH is adjusted to 8 with NaOH to precipitate the final product, 2,4-diamino-6-chloropyrimidine.[3]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound.[10][11][12][13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Living cells with active metabolism reduce MTT to a purple formazan product.[16][17]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[17]
Visualizations
The following diagrams illustrate key concepts related to the characterization and mechanism of action of pyrimidine derivatives.
References
- 1. This compound | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
The Superiority of Tosylates: A Comparative Guide to Leaving Groups in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrimidine-based therapeutics, the choice of leaving group is a critical determinant of reaction efficiency and overall yield. This guide provides an objective comparison of 4,6-bis(tosylate) and 4,6-dimethoxy substituents as leaving groups in the context of pyrimidine synthesis, supported by established principles of organic chemistry and experimental observations from related systems.
In the landscape of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pathways for creating functionalized pyrimidines, the efficacy of the leaving group is paramount. An ideal leaving group is one that is a weak base and can stabilize the negative charge it accepts upon bond cleavage. This stability directly influences the activation energy of the reaction, with better leaving groups leading to faster reaction rates and often milder reaction conditions.
Leaving Group Ability: A Tale of Two Substituents
The fundamental difference in the leaving group ability of a tosylate versus a methoxy group lies in the stability of the departing anion. The tosylate anion (p-toluenesulfonate) is an exceptionally stable species. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, effectively dispersing the charge.[1] The conjugate acid of the tosylate anion, p-toluenesulfonic acid (TsOH), is a strong acid, which is a direct indicator of the stability of its conjugate base.[1] Consequently, tosylates are widely recognized as excellent leaving groups in nucleophilic substitution reactions, often surpassing even halides in their reactivity.[2][3]
In stark contrast, the methoxide anion (CH₃O⁻) is the conjugate base of methanol, a weak acid. As a result, methoxide is a strong base and, therefore, a poor leaving group. In the context of SNAr, the direct displacement of a methoxy group is generally unfavorable and requires harsh reaction conditions or specific activation of the aromatic ring.[4]
Reactivity in Pyrimidine Synthesis: An Inferential Comparison
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. The presence of a good leaving group at the 4 and 6 positions, such as a tosylate, would render the 4,6-bis(tosylate)pyrimidine highly reactive towards a wide range of nucleophiles under relatively mild conditions. The electron-withdrawing nature of the tosyl groups would further activate the pyrimidine ring towards nucleophilic attack.
Conversely, 4,6-dimethoxypyrimidine would be significantly less reactive. The methoxy groups are poor leaving groups, and their displacement would necessitate more forcing conditions, such as high temperatures or the use of very strong nucleophiles. While the ethoxy groups in 4,6-diethoxypyrimidine have been noted as good leaving groups under certain conditions for SNAr reactions, this is generally in comparison to even poorer leaving groups and often still requires elevated temperatures.[5][6] It is reasonable to extrapolate that the reactivity of dimethoxy-substituted pyrimidines would be similarly limited.
Experimental Data from Analogous Systems
To illustrate the difference in reactivity, we can consider data from analogous nucleophilic substitution reactions. Although not on a pyrimidine core, the relative rates of reaction for different leaving groups in SN2 reactions provide a useful comparison.
| Leaving Group | Relative Rate of Reaction (SN2) | pKa of Conjugate Acid |
| Tosyl (OTs) | High (often > Br) | -2.8 |
| Methoxy (OMe) | Very Low | ~15.5 |
| Bromide (Br) | High | -9 |
| Chloride (Cl) | Moderate | -7 |
This table presents a generalized comparison of leaving group ability based on established principles and data from SN2 reactions, which, like SNAr, are sensitive to leaving group stability.
The data clearly indicates that tosylate is a far superior leaving group compared to methoxy. The significantly lower pKa of p-toluenesulfonic acid compared to methanol underscores the vast difference in the stability of the respective leaving anions.
Experimental Protocols: A Generalized Approach
While specific protocols for 4,6-bis(tosylate)pyrimidine are not detailed in the provided search results, a general procedure for nucleophilic aromatic substitution on a pyrimidine core can be outlined.
General Synthesis of 4,6-Disubstituted Pyrimidines via SNAr
-
Precursor Preparation: The synthesis would begin with a suitable pyrimidine precursor. For the tosylate derivative, this would likely involve the tosylation of 4,6-dihydroxypyrimidine. The dimethoxy derivative is commonly synthesized from 4,6-dichloropyrimidine and sodium methoxide.[5][6]
-
Nucleophilic Substitution Reaction: The 4,6-disubstituted pyrimidine (either bis(tosylate) or dimethoxy) is dissolved in an appropriate aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize any acid formed during the reaction.
-
The reaction mixture is stirred at a suitable temperature. For the highly reactive 4,6-bis(tosylate)pyrimidine, room temperature or gentle heating would likely suffice. For the less reactive 4,6-dimethoxypyrimidine, significantly higher temperatures and longer reaction times would be anticipated.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Logical Workflow for Leaving Group Selection in Pyrimidine Synthesis
References
Navigating Nucleophilic Aromatic Substitution on the 5-Nitropyrimidine Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, the 5-nitropyrimidine core represents a privileged scaffold, readily amenable to functionalization via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the pyrimidine ring, facilitating the displacement of leaving groups at the C4 and C6 positions. This guide provides a comparative analysis of the reactivity of 4,6-disubstituted-5-nitropyrimidines, focusing on the mechanistic nuances and synthetic outcomes when different leaving groups are employed. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the strategic design of synthetic routes and the development of novel chemical entities.
Performance Comparison: Leaving Group Lability
The efficiency of the SNAr reaction on the 5-nitropyrimidine ring is critically dependent on the nature of the leaving group at the C4 and C6 positions. While halogens, particularly chlorine, are conventional and highly effective leaving groups, alkoxy groups also undergo substitution, albeit under different mechanistic considerations.
A significant study involving the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed an unexpected preference for the formation of symmetrically disubstituted 4,6-diamino-5-nitropyrimidines rather than the anticipated mono-substituted product. This suggests a sequential substitution, first of the chlorine and then of the alkoxy group.[1][2]
Theoretical Reaction Kinetics
Computational studies have elucidated the energetic landscape of these sequential substitution reactions. By calculating the free energy barriers (ΔG‡), a quantitative comparison of the leaving group ability of chloride versus methoxide can be established. The lower the energy barrier, the more kinetically favorable the reaction.
| Reaction Pathway | Leaving Group | Transition State | ΔG‡ (kcal/mol) | Calculated Rate Constant, k (L mol⁻¹ s⁻¹) |
| First Substitution (on 4-chloro-6-methoxy-) | ||||
| Amine attacks C4, displacing Cl⁻ | Chloro | TS23 | 13.13 | 1.48 x 10³ |
| Amine attacks C6, displacing MeO⁻ | Methoxy | TS26 | 15.44 | 29.9 |
| Second Substitution | ||||
| Amine attacks C6 on product of first step, displacing MeO⁻ | Methoxy | TS35 | 17.41 | 1.08 |
| Amine attacks C4 on alternative product, displacing Cl⁻ | Chloro | TS65 | 12.50 | 4.29 x 10³ |
| Data calculated at the M06-2X/6-31G level of theory.[1]* |
This theoretical data indicates that the initial substitution of the chlorine atom is kinetically favored over the substitution of the methoxy group.[1] However, the subsequent displacement of the methoxy group proceeds, leading to the disubstituted product. This is a crucial consideration for synthetic design, as attempting to isolate the mono-substituted amino-alkoxy product under these conditions would be challenging.
Product Yields in Disubstitution Reactions
The surprising facility of the second substitution, displacing an alkoxy group, has been demonstrated synthetically, yielding a variety of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines in good yields.[1][2]
| Starting Alkoxy Group | Amine Nucleophile | Disubstituted Product | Yield (%) |
| Propargyloxy | Benzylamine | 5a | 55 |
| Benzyloxy | Benzylamine | 5a | 33 |
| Ethoxy | Benzylamine | 5a | 82 |
| Propargyloxy | 4-Chlorobenzylamine | 5d | 92 |
| Benzyloxy | 4-Chlorobenzylamine | 5d | 60 |
| Ethoxy | 4-Chlorobenzylamine | 5d | 72 |
| Ethoxy | Diethylamine | 5k | 89 |
| Ethoxy | Isobutylamine | 5l | 83 |
| Data from a study on symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines.[1] |
Mechanistic Pathways
The nucleophilic aromatic substitution on 5-nitropyrimidines is generally understood to proceed via a stepwise addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that for some SNAr reactions, the process may be concerted, with the Meisenheimer complex representing a transition state rather than a true intermediate.[1][3]
The presence of the nitro group at the 5-position is crucial for stabilizing the negative charge of the intermediate, thereby lowering the activation energy of the reaction.
Caption: Generalized mechanism for SNAr on 5-nitropyrimidines.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and reaction of substituted 5-nitropyrimidines.
Synthesis of 4-Alkoxy-6-chloro-5-nitropyrimidine (General Procedure)
This protocol describes the initial mono-substitution of 4,6-dichloro-5-nitropyrimidine to introduce an alkoxy group.
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Selected alcohol (e.g., ethanol, benzyl alcohol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methylene chloride
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
To an ice-cooled solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous THF, add a solution of the desired alcohol (1 equivalent) and DBU (1.5 equivalents) in THF dropwise.[2]
-
Stir the resulting mixture at 0°C for approximately one hour.[2]
-
Remove the solvent under reduced pressure.
-
Perform two extractions with methylene chloride.
-
Wash the combined organic phase with a saturated aqueous solution of NaCl and dry over anhydrous Na₂SO₄.[2]
-
The crude product can be purified by column chromatography.
Synthesis of Symmetric 4,6-Diamino-5-nitropyrimidines (General Procedure)
This protocol details the disubstitution reaction where both a chloro and an alkoxy group are replaced by an amine.
Materials:
-
4-Alkoxy-6-chloro-5-nitropyrimidine (e.g., 4-ethoxy-6-chloro-5-nitropyrimidine)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
Primary amine (e.g., benzylamine)
-
Ethyl acetate/petroleum ether for chromatography
Procedure:
-
Prepare a solution of the starting 4-alkoxy-6-chloro-5-nitropyrimidine (1 equivalent) in CH₂Cl₂.[2]
-
Add triethylamine (2 equivalents) to the solution.[2]
-
Separately, dissolve the desired primary amine (2 equivalents) in CH₂Cl₂.[2]
-
Add the amine solution to the pyrimidine solution at room temperature over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 24 hours.[2]
-
Evaporate the solvent under vacuum to yield a solid.
-
Purify the crude product by column chromatography using an ethyl acetate/petroleum ether eluent system.[2]
Caption: Synthetic workflow for symmetric 4,6-diamino-5-nitropyrimidines.
Conclusion
The 4,6-dimethoxy-5-nitropyrimidine scaffold and its analogs are highly valuable in synthetic and medicinal chemistry. While direct nucleophilic substitution of the methoxy groups is feasible, it is mechanistically and kinetically distinct from the substitution of halo groups. In systems containing both a chloro and an alkoxy leaving group, the chlorine is preferentially substituted first. However, the subsequent substitution of the alkoxy group often proceeds readily under mild conditions, providing an efficient route to symmetric 4,6-diamino-5-nitropyrimidines. Understanding these relative reactivities and the underlying mechanistic principles is essential for the rational design of synthetic strategies targeting this important class of compounds.
References
Navigating the Synthesis of Nitropyrimidines: A Cost-Benefit Analysis for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of nitropyrimidines is a critical consideration. These nitrogen-containing heterocyclic compounds are pivotal scaffolds in a wide array of biologically active molecules, making the choice of synthetic route a key determinant of a project's timeline and budget. This guide provides a comparative analysis of common synthetic pathways to nitropyrimidines, offering a detailed look at their cost-effectiveness, supported by experimental data.
At a Glance: Synthetic Route Comparison
Two principal strategies for the synthesis of nitropyrimidines are evaluated: the direct nitration of pyrimidine precursors and the construction of the nitropyrimidine ring from acyclic nitro-containing building blocks. Each approach presents a distinct set of advantages and disadvantages in terms of starting material cost, reaction efficiency, and scalability.
| Pathway | Starting Materials | Key Reagents | Reported Yield (%) | Estimated Cost per Gram of Product | Overall Cost-Effectiveness |
| Route 1: Direct Nitration | Uracil | Fuming Nitric Acid, Sulfuric Acid | ~73%[1] | Moderate | Good for specific activated precursors |
| Route 2: Ring Closure | Malonaldehyde bis(dimethyl acetal), Guanidine Hydrochloride | Nitric Acid, Sodium Hydroxide | High (stepwise) | Low to Moderate | Competitive, with readily available and inexpensive starting materials |
Note: The estimated costs are based on publicly available price ranges for starting materials and reagents and do not account for labor, solvent, energy, or purification costs.
Strategic Selection of a Synthetic Pathway
The decision to opt for a direct nitration versus a ring closure strategy is contingent on several factors, including the desired substitution pattern on the pyrimidine ring, the scale of the synthesis, and safety considerations associated with the reagents.
Caption: Logical workflow for selecting a synthetic route to nitropyrimidines.
Cost-Effectiveness Analysis
Route 1: Direct Nitration
This approach is often favored when a suitable pyrimidine precursor, activated towards electrophilic substitution, is commercially available and affordable. The nitration of uracil to 5-nitrouracil is a classic example.
-
Advantages : This route can be very direct, often involving a single step to introduce the nitro group.
-
Disadvantages : The use of potent nitrating agents like fuming nitric acid and concentrated sulfuric acid requires careful handling and can lead to safety concerns, particularly on a larger scale. Furthermore, this method is generally only effective for pyrimidine rings bearing electron-donating groups. The cost of the activated pyrimidine precursor is a significant factor in the overall economic viability.
Route 2: Ring Closure with Nitro-Containing Building Blocks
This strategy involves the construction of the pyrimidine ring from acyclic components, where one of the precursors already contains a nitro group. A common example is the synthesis of 2-amino-5-nitropyrimidine from guanidine and a nitromalondialdehyde equivalent.
-
Advantages : This method offers greater flexibility in accessing a wider range of substituted nitropyrimidines. The starting materials, such as guanidine hydrochloride and malonaldehyde acetals, are often inexpensive and readily available.[2][3][4][5][6] Reaction conditions can often be milder than those required for direct nitration.
-
Disadvantages : This is typically a multi-step process, which can increase labor and solvent costs and potentially lower the overall yield. However, the individual steps often proceed with high efficiency.
Experimental Protocols
Route 1: Synthesis of 5-Nitrouracil via Direct Nitration of Uracil
This protocol is adapted from the procedure described by Johnson and Matsuo.[1]
Materials:
-
Uracil
-
Fuming Nitric Acid (d=1.5)
-
Concentrated Sulfuric Acid
Procedure:
-
A solution of uracil is prepared in concentrated sulfuric acid.
-
The mixture is cooled in an ice bath.
-
Fuming nitric acid is added dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by pouring it over crushed ice.
-
The precipitated 5-nitrouracil is collected by filtration, washed with cold water, and dried. A reported yield for this type of reaction is approximately 73%.[1]
Route 2: Synthesis of 2-Amino-5-nitropyrimidine via Ring Closure
This pathway involves the initial preparation of a nitromalondialdehyde equivalent followed by condensation with guanidine.
Step 2a: Preparation of Sodium Nitromalondialdehyde
This intermediate can be prepared from malonaldehyde bis(dimethyl acetal).
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
Nitric Acid
-
Sodium Hydroxide
Procedure:
-
Malonaldehyde bis(dimethyl acetal) is carefully nitrated using nitric acid under controlled temperature conditions.
-
The resulting nitromalondialdehyde is then treated with a solution of sodium hydroxide to form the sodium salt, which can be isolated.
Step 2b: Condensation with Guanidine
Materials:
-
Sodium Nitromalondialdehyde
-
Guanidine Hydrochloride
-
Base (e.g., Sodium Ethoxide)
-
Ethanol
Procedure:
-
Guanidine hydrochloride is treated with a base, such as sodium ethoxide in ethanol, to generate free guanidine.
-
A solution of sodium nitromalondialdehyde in a suitable solvent is added to the guanidine solution.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product, 2-amino-5-nitropyrimidine, precipitates and can be collected by filtration.
Conclusion and Recommendations
The choice between direct nitration and ring closure for the synthesis of nitropyrimidines is a nuanced decision that depends on the specific target molecule, available resources, and scale of production.
-
For the synthesis of simple, activated nitropyrimidines like 5-nitrouracil, direct nitration (Route 1) offers a straightforward and relatively cost-effective path, provided that the safety precautions for handling strong acids are meticulously followed.
-
For the preparation of more complex or diversely substituted nitropyrimidines, particularly those bearing an amino group at the 2-position, the ring closure strategy (Route 2) is often the more versatile and ultimately more economical approach. The low cost of common starting materials like guanidine hydrochloride[2][3][4] and malonaldehyde precursors[5][6] makes this route highly attractive for both laboratory-scale synthesis and industrial production.
It is strongly recommended that researchers conduct a thorough cost analysis of starting materials and perform small-scale trial runs of the most promising routes to determine the optimal conditions and yields within their own laboratory setting before committing to a large-scale synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioland-sci.com [bioland-sci.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Guanidine hydrochloride, 1 kg, CAS No. 50-01-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Malonaldehyde bis(dimethyl acetal), 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Malonaldehyde bis(diethyl acetal) price,buy Malonaldehyde bis(diethyl acetal) - chemicalbook [m.chemicalbook.com]
A Comparative Spectroscopic Analysis of 4,6-Dimethoxy-5-nitropyrimidine and Its Analogues
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a detailed spectral comparison of 4,6-Dimethoxy-5-nitropyrimidine with key analogues. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic characteristics of this important pyrimidine derivative and the influence of various substituents on its spectral properties. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major spectroscopic techniques, and includes a visual representation of a typical experimental workflow.
Introduction
This compound is a substituted pyrimidine of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity conferred by its electron-deficient aromatic ring. Understanding its spectral properties is crucial for its identification, characterization, and the analysis of its reaction products. This guide compares its expected spectral data with the experimentally determined data of three key analogues: 2-Amino-4,6-dimethoxypyrimidine, 4,6-Dihydroxy-5-nitropyrimidine, and 6-Chloro-2,4-dimethoxypyrimidine. These analogues have been selected to illustrate the electronic effects of different substituents at various positions of the pyrimidine ring.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its selected analogues. The data for the target compound are predicted based on established spectroscopic principles and comparison with its analogues, as direct experimental spectra are not widely available.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-5 | Methoxy (-OCH₃) | Other | Solvent |
| This compound (Predicted) | ~8.9 | - | ~4.1 | - | CDCl₃ |
| 2-Amino-4,6-dimethoxypyrimidine[1][2] | - | 5.1 | 3.8 | 4.9 (NH₂) | CDCl₃ |
| 4,6-Dihydroxy-5-nitropyrimidine | - | - | - | 3.0 (C-H) | DMSO-d₆ |
| 6-Chloro-2,4-dimethoxypyrimidine | - | 6.6 | 4.0, 4.1 | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | Methoxy (-OCH₃) | Solvent |
| This compound (Predicted) | ~158 | ~170 | ~120 | ~170 | ~55 | CDCl₃ |
| 2-Amino-4,6-dimethoxypyrimidine | 163.5 | 171.2 | 75.8 | 171.2 | 53.8 | DMSO-d₆ |
| 4,6-Dihydroxy-5-nitropyrimidine | - | - | - | - | - | DMSO-d₆ |
| 6-Chloro-2,4-dimethoxypyrimidine | 163.2 | 172.1 | 100.1 | 165.7 | 55.0, 55.8 | CDCl₃ |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | N-O Stretch (NO₂) | C=N Stretch | C-O Stretch | Other Key Bands |
| This compound (Predicted) | ~1550 (asym), ~1350 (sym) | ~1600-1500 | ~1250-1000 | C-H stretch (~3100) |
| 2-Amino-4,6-dimethoxypyrimidine | - | ~1640 | ~1230, 1090 | N-H stretch (~3400, ~3300) |
| 4,6-Dihydroxy-5-nitropyrimidine[3] | 1530 (asym), 1370 (sym) | ~1590 | - | O-H stretch (~3300-2500), C=O stretch (~1642) |
| 6-Chloro-2,4-dimethoxypyrimidine[4] | - | 1580, 1567 | ~1200-1000 | C-Cl stretch (~800-600) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| This compound [5] | 185.04 | [M-NO₂]⁺, [M-OCH₃]⁺ | ESI |
| 2-Amino-4,6-dimethoxypyrimidine[6] | 155.07 | [M-CH₃]⁺, [M-OCH₃]⁺ | ESI |
| 4,6-Dihydroxy-5-nitropyrimidine | 157.01 | [M-NO₂]⁺, [M-H₂O]⁺ | ESI |
| 6-Chloro-2,4-dimethoxypyrimidine | 174.02 | [M-Cl]⁺, [M-CH₃]⁺ | ESI |
Table 5: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound (Predicted) | ~270-280, ~330-340 | Methanol |
| 2-Amino-4,6-dimethoxypyrimidine | 248, 280 | Ethanol |
| 4,6-Dihydroxy-5-nitropyrimidine[7] | ~258 | Water |
| 6-Chloro-2,4-dimethoxypyrimidine[4] | 260 | Dioxane |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy : Spectra were recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy : Spectra were recorded on the same instrument at a frequency of 75 or 125 MHz.
Infrared (IR) Spectroscopy
-
Sample Preparation : Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra were recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition : Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., methanol, ethanol, water).
-
Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Discussion of Spectral Trends
The spectral data presented reveal key trends related to the electronic nature of the substituents on the pyrimidine ring.
-
¹H NMR : The electron-withdrawing nitro group in this compound is predicted to cause a significant downfield shift of the H-2 proton signal compared to the electron-donating amino group in 2-Amino-4,6-dimethoxypyrimidine. The methoxy protons in the chloro- and nitro-substituted pyrimidines are generally found at a slightly lower field compared to the amino-substituted analogue.
-
¹³C NMR : The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-6) show characteristic downfield shifts. The presence of the nitro group at C-5 is expected to influence the chemical shift of the adjacent C-4 and C-6 carbons.
-
IR Spectroscopy : The most telling feature for this compound is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[3] These are absent in the other analogues that lack this functional group. The presence of hydroxyl and amino groups in the other analogues gives rise to their characteristic N-H and O-H stretching bands.
-
UV-Vis Spectroscopy : The position of the maximum absorption (λmax) is sensitive to the nature of the substituents. The nitro group, being a chromophore, is expected to result in absorption at a longer wavelength compared to the unsubstituted or amino-substituted pyrimidines.
This comparative guide provides a foundational dataset for researchers working with this compound and related compounds. The presented data and protocols will aid in the accurate identification and characterization of these molecules in various research and development settings.
References
- 1. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Potential Biological Activities of 4,6-Dimethoxy-5-nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological activities of compounds derived from 4,6-dimethoxy-5-nitropyrimidine. As direct experimental data for this specific scaffold is limited in current literature, this analysis extrapolates from structurally similar 4,6-disubstituted and 5-nitro-pyrimidine analogs to provide a foundational understanding of their potential therapeutic applications. The information presented herein is intended to guide future research and drug discovery efforts.
Potential Biological Activities
Derivatives of the pyrimidine core are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of methoxy groups at the 4 and 6 positions, along with a nitro group at the 5 position, is anticipated to modulate the physicochemical properties of the compounds, influencing their interaction with biological targets.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases crucial for cell proliferation and survival. Structurally related 4,6-disubstituted pyrimidines have shown inhibitory activity against several kinases implicated in cancer progression.
Table 1: Comparative Anticancer Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 4,6-Diarylpyrimidin-2-amines | Not Specified | THP-1 (non-cancerous) | >200 (for active compounds) | [1] |
| Pyridothienopyrimidines | EGFR | HepG-2 (Hepatocellular Carcinoma) | 1.27 - 10.80 | [2] |
| Pyridothienopyrimidines | EGFR | MCF-7 (Breast Cancer) | 1.27 - 10.80 | [2] |
| 4,6-Disubstituted Pyrimidines | MARK4 | - | 7.52 - 12.98 | [3] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound.
Antimicrobial Activity
The pyrimidine scaffold is a common feature in many antimicrobial agents. The mechanism of action for pyrimidine-based antibacterials can involve the inhibition of essential enzymes like dihydrofolate reductase, which is vital for DNA synthesis. Some thiophenyl-substituted pyrimidines have also been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[1][3]
Table 2: Comparative Antimicrobial Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4,6-Diarylpyrimidines | Mycobacterium tuberculosis H37Rv | 12.5 - 25 | [1] |
| Pyridothienopyrimidines | Gram-positive & Gram-negative bacteria | 4 - 16 | [2] |
| Pyridothienopyrimidines | Fungal strains | 4 - 16 | [2] |
| Thiophenyl-substituted pyrimidines | MRSA and VREs | 2 | [4] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound.
Enzyme Inhibition
The potential for this compound derivatives to act as enzyme inhibitors is a promising area of investigation. As mentioned, kinase inhibition is a key mechanism for the anticancer effects of many pyrimidine compounds. Additionally, 5-nitropyrimidine analogs have been identified as inhibitors of nitric oxide synthase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition Assay (e.g., ATPase Inhibition Assay for MARK4)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase (e.g., MARK4), a suitable buffer, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate.
-
Quantification of Activity: Measure the kinase activity by quantifying the amount of ADP produced, often using a luminescence-based assay kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the flow of experimental procedures can aid in understanding the mechanisms of action and research design.
Caption: General experimental workflow for assessing the biological activity of novel compounds.
Caption: Simplified EGFR signaling pathway and potential inhibition by pyrimidine derivatives.[5][6][7]
Caption: Overview of the Src kinase signaling pathway with a potential point of inhibition.[8][9][10][11][12]
Caption: Role of MARK4 in tau phosphorylation and its potential as a therapeutic target in Alzheimer's disease.[2][13][14][15][16]
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Microtubule affinity-regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. MARK4 and MARK3 associate with early tau phosphorylation in Alzheimer’s disease granulovacuolar degeneration bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurosciencenews.com [neurosciencenews.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dimethoxy-5-nitropyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4,6-Dimethoxy-5-nitropyrimidine, ensuring the safety of personnel and the protection of the environment. Due to its chemical nature as a nitropyrimidine derivative, it is imperative to handle this compound as a hazardous waste.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, a thorough understanding of the potential hazards associated with this compound and related compounds is essential. Always consult the specific Safety Data Sheet (SDS) for the product in use and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Quantitative Data for Disposal Planning
The following table summarizes key information relevant to the safe handling and disposal of pyrimidine derivatives. Note that specific data for this compound should be confirmed with the product-specific SDS.
| Property | Value/Guideline | Reference/Implication |
| Chemical State | Solid Crystalline | Handle in a way to minimize dust formation.[2] |
| Hazard Classifications | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | Emphasizes the need for comprehensive PPE.[1][3] |
| Disposal Method | Treat as Hazardous Waste | Do not dispose of in normal trash or down the sanitary sewer.[1][4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Segregate from these materials during storage and waste collection.[6][7] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste. On-site chemical neutralization by laboratory personnel is not advised without specific, validated protocols.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.[1][7]
-
The container must be chemically compatible with the compound and have a tightly sealing lid.[1][7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Labeling:
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The storage area should be well-ventilated, secure, and away from incompatible materials.[6][7]
-
It is best practice to use secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Disposal Request:
Spill and Exposure Procedures
In Case of a Spill:
-
Small Spills: Evacuate the immediate area and ensure adequate ventilation.[5] Absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5] Decontaminate the area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[5]
-
Large Spills: Evacuate the laboratory immediately and alert others.[1] Contact your institution's emergency response team and EHS department.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4,6-Dimethoxy-5-nitropyrimidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4,6-Dimethoxy-5-nitropyrimidine, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper personal protective equipment is crucial to prevent exposure when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile rubber). | Inspect gloves for integrity before each use.[2][3][4] |
| Skin and Body Protection | Flame-resistant laboratory coat, buttoned to cover as much skin as possible. | Long-sleeved and knee-length.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated. | Follow local and national regulations.[3][4] |
| Foot Protection | Closed-toe and closed-heel shoes with no holes. | Appropriate shoes that cover the entire foot.[2][4] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly with soap and water after handling.[2][5]
-
Chemical Handling: Avoid direct contact with skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[3]
-
Spills: In the event of a spill, evacuate the area.[2] Clean up spills immediately using dry procedures to avoid generating dust.[2] Collect the residue in a sealed container for disposal.[2] Prevent the chemical from entering drains.[2]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]
-
Containerization: Collect waste in a clearly labeled and sealed container. The label should include the chemical name and any associated hazard warnings.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1][5]
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
